1-(2-Methoxy-5-methylphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIOYMGCAXTUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407313 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-07-3 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxy-5-methylphenyl)ethan-1-one | |
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Foundational & Exploratory
1-(2-Methoxy-5-methylphenyl)ethanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone
Introduction
This compound, also known as 2'-methoxy-5'-methylacetophenone, is an aromatic ketone with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. Its chemical formula is C₁₀H₁₂O₂ and its molecular weight is 164.20 g/mol .[1] This technical guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.
Core Synthetic Pathways
Two principal routes are commonly employed for the synthesis of this compound. The first is a direct approach via Friedel-Crafts acylation of an appropriately substituted aromatic precursor. The second is a two-step process involving a Fries rearrangement to form a phenolic intermediate, followed by methylation.
Pathway 1: Direct Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the direct installation of an acyl group onto an aromatic ring.[2][3] In this pathway, 4-methylanisole (p-cresyl methyl ether) is acylated using an acetylating agent in the presence of a Lewis acid catalyst.[4] The strongly activating, ortho-para directing methoxy group preferentially directs the incoming electrophile to the position ortho to it, leading to the desired product.
References
Physicochemical Properties of 2'-Methoxy-5'-methylacetophenone: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Methoxy-5'-methylacetophenone, an aromatic ketone, is a subject of interest within chemical synthesis and drug discovery. Its structural features, including a methoxy and a methyl group on the acetophenone core, suggest potential applications as an intermediate in the synthesis of more complex molecules. This technical guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of specific experimental data for 2'-methoxy-5'-methylacetophenone.
Therefore, this guide will present the available data for closely related structural analogs: 2'-Methoxyacetophenone and 2'-Hydroxy-5'-methylacetophenone . By examining the properties of these compounds, researchers can infer potential characteristics and develop experimental strategies for the synthesis and characterization of 2'-methoxy-5'-methylacetophenone.
Physicochemical Data of Structurally Related Compounds
Due to the limited availability of direct experimental data for 2'-methoxy-5'-methylacetophenone, the following tables summarize the physicochemical properties of two closely related and well-characterized analogs. This comparative data can serve as a valuable reference for researchers.
Table 1: Physicochemical Properties of 2'-Methoxyacetophenone
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 579-74-8 | [1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Table 2: Physicochemical Properties of 2'-Hydroxy-5'-methylacetophenone
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | [2] |
| CAS Number | 1450-72-2 | [2][3][4] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 45-48 °C | [2][5] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Insoluble in water | [5] |
Experimental Protocols
While specific experimental protocols for the characterization of 2'-methoxy-5'-methylacetophenone are not available, standard analytical techniques would be employed. The following sections describe generalized protocols for obtaining the key physicochemical and spectral data, based on methods used for similar compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound.
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of the molecule. For instance, in a related compound, 2'-methylacetophenone, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Liquid samples can be analyzed as a thin film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated to specific functional groups. For example, the IR spectrum of 2'-methoxyacetophenone shows characteristic absorption bands for the C=O stretch of the ketone and the C-O stretch of the methoxy group.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds, and ionized using a technique such as electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks. The fragmentation pattern of 2‐methoxyacetophenone under EI conditions has been studied, showing demethylation and decarbonylation as key fragmentation pathways.[9]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like 2'-methoxy-5'-methylacetophenone.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for 2'-methoxy-5'-methylacetophenone or its close analogs discussed in this guide. Further research would be necessary to explore any potential pharmacological effects.
Conclusion
This technical guide has compiled the available physicochemical information for compounds structurally related to 2'-methoxy-5'-methylacetophenone, namely 2'-methoxyacetophenone and 2'-hydroxy-5'-methylacetophenone. While direct experimental data for the target compound is scarce, the provided information on its analogs offers a valuable starting point for researchers. The outlined experimental protocols and logical workflow provide a clear framework for the synthesis and comprehensive characterization of 2'-methoxy-5'-methylacetophenone. Future studies are warranted to determine its specific properties and to investigate its potential biological activities.
References
- 1. ortho-Methoxyacetophenone [webbook.nist.gov]
- 2. 2 -Hydroxy-5 -methylacetophenone 98 1450-72-2 [sigmaaldrich.com]
- 3. 2'-Hydroxy-5'-methylacetophenone, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2'-HYDROXY-5'-METHYLACETOPHENONE | 1450-72-2 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2'-Methylacetophenone(577-16-2) 1H NMR spectrum [chemicalbook.com]
- 8. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone (CAS: 20628-07-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications, particularly in the synthesis of biologically active compounds such as flavonoids. While direct biological activities of this specific compound are not extensively documented, its role as a precursor to pharmacologically relevant scaffolds underscores its importance in medicinal chemistry and drug development.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is readily available, other parameters have been estimated based on structurally similar compounds.
| Property | Value | Source(s) |
| CAS Number | 20628-07-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 120.5 °C | - |
| Boiling Point | 112-114 °C at 12 mmHg (for the related compound 1-(2-Hydroxy-5-methylphenyl)ethanone) | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [2] |
| Purity | ≥98% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.528 | s | 1H | Ar-H |
| 7.247 | bs | 1H | Ar-H |
| 6.873 - 6.852 | d (J = 8.4 Hz) | 1H | Ar-H |
| 3.881 | s | 3H | -OCH₃ |
| 2.601 | s | 3H | -C(O)CH₃ |
| 2.299 | s | 3H | Ar-CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[3] |
Synthesis Protocols
This compound is commonly synthesized via Friedel-Crafts acylation of 4-methylanisole. Two common procedures are detailed below.
Synthesis via Friedel-Crafts Acylation with Acetyl Chloride
This method involves the reaction of 4-methylanisole (1-methoxy-4-methylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol:
-
Reaction Setup: A suspension of aluminum chloride (12.69 g, 95.1 mmol) in 50 mL of dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: An ethanolic solution of acetyl chloride (6.79 mL, 95.1 mmol) is added dropwise to the cooled suspension.[3]
-
Addition of 4-Methylanisole: A solution of 1-methoxy-4-methylbenzene (9.69 g, 79.4 mmol) in 50 mL of dichloromethane is then added dropwise to the reaction mixture.[3]
-
Reaction: The reaction mixture is stirred at room temperature for 3 hours after the addition is complete.[3]
-
Quenching: The reaction is quenched by the slow addition of 1.5 N hydrochloric acid solution.[3]
-
Extraction: The mixture is extracted with dichloromethane. The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.[3]
-
Purification: The solvent is removed by evaporation, and the crude product is purified by column chromatography on silica gel (100-200 mesh) using a 15:85 ethyl acetate:hexane eluent to yield this compound (69% yield).[3]
DOT Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Synthesis with Acetic Acid and Trifluoromethanesulfonic Anhydride
An alternative, high-yielding method involves the reaction of 4-methylanisole with acetic acid in the presence of trifluoromethanesulfonic anhydride.
Experimental Protocol:
-
Reaction: Acetic acid is reacted with 4-methylanisole in the presence of trifluoromethanesulfonic anhydride (Tf₂O).
-
Reaction Time and Temperature: The reaction is carried out for 3 minutes at room temperature.
-
Yield: This method has been reported to produce a 97% yield of the desired product.
Potential Applications in Drug Development
While this compound itself is not known for specific biological activities, acetophenone derivatives are significant precursors in the synthesis of various pharmacologically active molecules.[4][5]
Intermediate in Flavonoid Synthesis
A primary application of this compound is as a starting material for the synthesis of flavones. Flavonoids are a class of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] The synthesis of flavones often begins with an acetophenone derivative which undergoes condensation with an aromatic aldehyde to form a chalcone, followed by cyclization.[7][8][9]
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(2-Hydroxy-5-methylphenyl)ethanone CAS#: 1450-72-2 [m.chemicalbook.com]
- 3. This compound | 20628-07-3 [chemicalbook.com]
- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. scite.ai [scite.ai]
- 8. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview [mdpi.com]
Spectroscopic Profile of 5-Methyl-2-methoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-Methyl-2-methoxyacetophenone. Due to the absence of experimentally acquired spectra for this specific compound in readily available scientific literature and databases, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally similar compounds. This guide is intended to serve as a valuable reference for researchers in drug discovery, chemical analysis, and related fields for the identification and characterization of this and similar molecules.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted key spectroscopic data for 5-Methyl-2-methoxyacetophenone. These predictions are derived from spectral data of isomers and related acetophenone derivatives, such as 2-methoxyacetophenone and 4-methoxyacetophenone, and are supported by established chemical shift and fragmentation theories.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ) in ppm | Assignment | Chemical Shift (δ) in ppm | Assignment |
| ~ 7.6 (d, J ≈ 8.5 Hz) | H-6 | ~ 199 | C=O |
| ~ 7.2 (d, J ≈ 8.5 Hz) | H-4 | ~ 158 | C-2 |
| ~ 6.8 (s) | H-3 | ~ 138 | C-5 |
| ~ 3.9 (s) | -OCH₃ | ~ 131 | C-1 |
| ~ 2.6 (s) | -C(O)CH₃ | ~ 130 | C-6 |
| ~ 2.3 (s) | -CH₃ (at C-5) | ~ 125 | C-4 |
| ~ 111 | C-3 | ||
| ~ 55 | -OCH₃ | ||
| ~ 31 | -C(O)CH₃ | ||
| ~ 21 | -CH₃ (at C-5) |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Parameter | Predicted Value |
| Technique | Attenuated Total Reflectance (ATR)-IR |
| Key Absorption Bands (cm⁻¹) | |
| Carbonyl (C=O) Stretch | ~1670-1690 (strong, sharp) |
| Aromatic C-H Stretch | ~3000-3100 (medium) |
| Aliphatic C-H Stretch | ~2850-2960 (medium) |
| C-O-C Asymmetric Stretch | ~1240-1260 (strong) |
| C-O-C Symmetric Stretch | ~1020-1040 (medium) |
| Aromatic C=C Bending | ~1600, ~1480 (medium) |
Table 3: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Technique | Electron Ionization (EI)-MS |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Predicted Major m/z Peaks | 164 (M⁺), 149, 121, 91, 77, 43 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of organic compounds like acetophenones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Analysis: The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), signal multiplicity, and integration (for ¹H NMR) to elucidate the molecular structure. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-IR): A small amount of the solid or liquid sample is placed directly onto the surface of the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
-
Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C=O, C-O, C-H, and aromatic C=C bonds.
Mass Spectrometry (MS)
-
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion, a dilute solution of the sample is prepared.
-
Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak (M⁺). The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like 5-Methyl-2-methoxyacetophenone.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Methyl-2-methoxyacetophenone.
An In-depth Technical Guide to the Molecular Structure of 1-(2-Methoxy-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic data, and synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone (CAS No: 20628-07-3). The information is intended to support research, development, and quality control activities involving this compound.
Molecular Identity and Properties
This compound, also known as 2'-methoxy-5'-methylacetophenone, is an aromatic ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure is characterized by an acetophenone core with a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring.
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Methoxy-5'-methylacetophenone, 5-Methyl-2-methoxyacetophenone |
| CAS Number | 20628-07-3[1] |
| Molecular Formula | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20 g/mol [1] |
| Canonical SMILES | CC(=O)C1=C(C=C(C)C=C1)OC |
| InChI | InChI=1S/C10H12O2/c1-7-4-5-9(10(2)12)8(6-7)11-3/h4-6H,1-3H3 |
| InChIKey | WZHJIIIJSONKDI-UHFFFAOYSA-N |
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.528 | s | 1H | H-6 (Aromatic) |
| 7.247 | bs | 1H | H-4 (Aromatic) |
| 6.873 - 6.852 | d (J = 8.4 Hz) | 1H | H-3 (Aromatic) |
| 3.881 | s | 3H | -OCH₃ (Methoxy) |
| 2.601 | s | 3H | -COCH₃ (Acetyl) |
| 2.299 | s | 3H | Ar-CH₃ (Methyl) |
| (Solvent: CDCl₃, Frequency: 400 MHz) |
The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the aromatic methyl group, confirming the substitution pattern of the phenyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific experimental ¹³C NMR spectrum was not found in the literature search, predicted chemical shifts can provide an estimation of the carbon environments.
(Note: No experimental ¹³C NMR data was found in the search results.)
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule. Key absorptions are expected for the carbonyl group of the ketone and the C-O stretching of the methoxy group and the aromatic ether.
(Note: No experimental IR spectrum was found in the search results for this compound. For comparison, related acetophenone derivatives show a strong carbonyl stretch (C=O) typically in the range of 1670-1690 cm⁻¹.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
(Note: No experimental mass spectrum was found in the search results for this compound.)
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 4-methylanisole (p-cresyl methyl ether).
Reaction:
Caption: Synthesis of this compound.
Materials:
-
4-Methylanisole (1-methoxy-4-methylbenzene)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
1.5 N Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, slowly add acetyl chloride (1.1 equivalents) at 0°C.
-
After the addition is complete, add a solution of 4-methylanisole (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing ice and 1.5 N hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
Logical Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the characterization and structural confirmation of this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
References
The Versatile Intermediate: A Technical Review of 1-(2-Methoxy-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-Methoxy-5'-methylacetophenone, is an aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its strategic substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. While direct biological applications of this compound are not extensively documented, its role as a key intermediate in the synthesis of biologically active compounds, most notably chalcones and their heterocyclic derivatives, is of significant interest to the scientific community. This technical guide provides a comprehensive review of the synthesis, properties, and primary applications of this compound, with a focus on its utility in the development of potential therapeutic agents.
Physicochemical Properties and Spectral Data
This compound is a compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physicochemical properties and computational data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 20628-07-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | |
| LogP | 2.20622 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 2 |
¹H NMR Spectral Data (400 MHz, CDCl₃): The structure of the compound is confirmed by its proton nuclear magnetic resonance spectrum, which shows characteristic peaks at δ 7.528 (s, 1H), 7.247 (bs, 1H), 6.852-6.873 (d, 1H, J = 8.4 Hz), 3.881 (s, 3H), 2.601 (s, 3H), and 2.299 (s, 3H).
Synthesis of this compound
The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
p-Toluene methyl ether (1-methoxy-4-methylbenzene)
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
1.5 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel (100-200 mesh)
Procedure:
-
A suspension of aluminum chloride (12.69 g, 95.1 mmol) in 50 mL of dichloromethane is cooled to 0 °C in an ice bath.
-
An ethanolic solution of acetyl chloride (6.79 mL, 95.1 mmol) is added dropwise to the cooled suspension with stirring.
-
A solution of 1-methoxy-4-methylbenzene (9.69 g, 79.4 mmol) in 50 mL of dichloromethane is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched by the slow addition of 1.5 N hydrochloric acid solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a 15:85 mixture of ethyl acetate and hexane as the eluent.
-
This procedure affords this compound in a 69% yield.
Core Application: Synthesis of Chalcones
The most significant application of this compound is its use as a key reactant in the Claisen-Schmidt condensation to synthesize chalcones. Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
General Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (aqueous solution, e.g., 40%)
Procedure:
-
Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.
-
To this solution, add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water or onto crushed ice.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Biological Significance of Chalcone Derivatives
While this compound itself is not reported to have significant biological activity, the chalcones derived from it are of great interest in drug discovery. The biological activity of chalcones is highly dependent on the substitution patterns of the two aromatic rings.
Antimicrobial Activity: Many chalcone derivatives have demonstrated potent activity against a range of bacteria and fungi. The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely acting as a Michael acceptor and interacting with biological nucleophiles in microorganisms.
Anticancer Activity: A significant body of research has focused on the anticancer properties of chalcones. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways implicated in cancer progression. The specific substitutions on the aromatic rings can modulate their potency and selectivity against different cancer cell lines.
Antioxidant and Anti-inflammatory Activity: The phenolic nature of many chalcone precursors, and the potential for such groups to be incorporated into the final chalcone structure, often imparts antioxidant properties. Furthermore, some chalcones have been found to inhibit key enzymes involved in the inflammatory cascade.
Future Perspectives
This compound remains a valuable and versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The continued exploration of new chalcone derivatives synthesized from this precursor, along with the investigation of their mechanisms of action, holds promise for the development of new drug candidates. Further research could also focus on utilizing this intermediate for the synthesis of other classes of heterocyclic compounds, thereby expanding its utility in medicinal chemistry. The ease of its synthesis and its reactivity make it an attractive scaffold for combinatorial chemistry approaches aimed at discovering new bioactive molecules.
Conclusion
References
Lack of In-Depth Data on the Mechanism of Action of 1-(2-Methoxy-5-methylphenyl)ethanone
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for the compound 1-(2-Methoxy-5-methylphenyl)ethanone. While information regarding its chemical properties, synthesis, and role as a chemical intermediate is available, detailed studies elucidating its biological targets, signaling pathway interactions, and overall pharmacological effects are currently absent from the public domain.
Synonyms for this compound include 5-Methyl-2-methoxyacetophenone and 2'-methoxy-5'-methylacetophenone[1]. Its chemical formula is C₁₀H₁₂O₂ and it has a molecular weight of 164.20 g/mol [1][2].
Information on Structurally Related Compounds
While direct data on this compound is scarce, studies on structurally similar acetophenone derivatives provide some insights into potential biological activities. It is crucial to note that these findings are not directly transferable but may offer avenues for future research.
For instance, derivatives of 2,4-dihydroxy-5-methylacetophenone have demonstrated significant antifungal properties against various plant pathogens[3]. The mechanism for some of these related compounds may involve the inhibition of enzymes critical for fungal survival, such as class II fructose-1,6-bisphosphate aldolase[4].
Furthermore, another related acetophenone derivative, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to exhibit anti-inflammatory effects. This compound was found to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways[5]. This suggests that acetophenone scaffolds can be modified to interact with key inflammatory signaling cascades.
Available Data and Potential for Future Research
The primary application of this compound appears to be as a precursor in organic synthesis[6][7]. For example, it is used in the synthesis of more complex molecules, including analogs of pharmaceutical compounds[8][9].
The lack of published research on the mechanism of action of this compound presents an opportunity for new investigations. Future studies could explore its potential biological activities, drawing inspiration from the observed effects of its structural analogs. Standard experimental approaches to elucidate its mechanism of action would involve a series of cell-free and cell-based assays.
Initial screening could involve broad panel assays to identify any potential interactions with a wide range of biological targets.
If a target is identified , subsequent research could focus on:
-
Biochemical assays to determine binding affinity (e.g., Ki) and enzyme inhibition kinetics (e.g., IC50)[10].
-
Cell-based assays to assess its effects on cellular processes such as viability, proliferation, and apoptosis[11][12][13].
-
Signaling pathway analysis to determine its impact on specific intracellular signaling cascades, for example, through phosphorylation assays or reporter gene assays[12].
A hypothetical workflow for investigating the mechanism of action is presented below.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 20628-07-3 [chemicalbook.com]
- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theraindx.com [theraindx.com]
- 12. irbm.com [irbm.com]
- 13. biocompare.com [biocompare.com]
Theoretical Analysis of 2'-Methoxy-5'-methylacetophenone: A Methodological Whitepaper
Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2'-methoxy-5'-methylacetophenone are not available in the public domain. This document, therefore, serves as a comprehensive methodological guide outlining the standard theoretical approaches that would be employed for the analysis of this molecule. The presented data is illustrative and based on established principles of computational chemistry and typical values for structurally related aromatic ketones.
Introduction
2'-Methoxy-5'-methylacetophenone is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for its effective utilization. Theoretical and computational chemistry provide powerful tools to elucidate these characteristics at a molecular level. This whitepaper details the standard methodologies for such an investigation, including Density Functional Theory (DFT) and Molecular Orbital (MO) Theory, to predict the molecule's properties and behavior.
Computational Methodology
A robust theoretical investigation of 2'-methoxy-5'-methylacetophenone would typically involve a multi-step computational protocol. The primary method of choice would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
Geometric Optimization
The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization calculation.
Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and excited states.
-
Environment: The calculations would be performed in the gas phase to represent an isolated molecule. Solvation effects (e.g., in water or ethanol) could be modeled using a continuum model like the Polarizable Continuum Model (PCM).
-
Verification: A frequency calculation is performed after optimization to ensure that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Structure and Reactivity Analysis
Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and stability.
Protocol:
-
Method: Single-point energy calculation at the optimized geometry using the same DFT functional and basis set.
-
Properties Calculated:
-
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
-
Predicted Molecular Properties
The following tables summarize the predicted quantitative data for 2'-methoxy-5'-methylacetophenone based on typical values for similar aromatic ketones.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| C=O bond length | ~1.22 Å |
| C-C (acetyl) bond length | ~1.51 Å |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| C-O-C (methoxy) bond angle | ~118° |
| C-C=O bond angle | ~120° |
| O=C-C-C dihedral angle | ~0° or ~180° (planar) |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |
| Dipole Moment | ~ 2.5 D |
Visualizing Theoretical Concepts
Visual representations are crucial for interpreting computational results. The following diagrams, generated using the DOT language, illustrate a typical workflow for a theoretical study and a simplified representation of a key molecular orbital interaction.
Conclusion
While specific experimental or theoretical data for 2'-methoxy-5'-methylacetophenone is currently lacking in the scientific literature, the established methodologies of computational chemistry provide a robust framework for its in-depth analysis. The protocols and illustrative data presented in this whitepaper offer a clear roadmap for future theoretical investigations into the electronic structure, reactivity, and properties of this and other related aromatic ketones. Such studies are invaluable for guiding synthetic efforts and exploring the potential applications of these compounds in various scientific and industrial fields.
An In-depth Technical Guide to 1-(2-Methoxy-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxy-5-methylphenyl)ethanone, also identified by its synonym 2'-methoxy-5'-methylacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a methoxy and a methyl group on the phenyl ring, makes it a significant intermediate in various organic syntheses. This guide offers a detailed examination of its historical context, synthesis, physicochemical characteristics, and applications, particularly for professionals engaged in chemical research and pharmaceutical development.
Historical Context and Discovery
While a specific date of discovery for this compound is not prominently recorded, its existence is a direct result of the pioneering work on the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. This reaction revolutionized organic synthesis by providing a method to append acyl groups to aromatic rings. The synthesis of the broader class of acetophenones began earlier, with the first synthesis of the parent compound, acetophenone, credited to French chemist Charles Friedel in 1857.[1]
The history of this compound is thus embedded in the history of this fundamental reaction. Its synthesis is a classic example of the Friedel-Crafts acylation applied to a substituted aromatic ether, 4-methylanisole. The development and optimization of such reactions have made substituted acetophenones readily accessible, establishing them as crucial precursors for a variety of compounds, including pyrazole and chalcone derivatives.[2]
Physicochemical and Spectral Data
The fundamental properties of this compound are summarized below, providing essential data for laboratory and industrial applications.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 20628-07-3[3] |
| Molecular Formula | C₁₀H₁₂O₂[3] |
| Molecular Weight | 164.20 g/mol [3] |
| Purity (Typical) | ≥98%[3] |
Table 2: Spectral Data
| Data Type | Key Peaks and Shifts |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Infrared (IR) | Data not available in the search results. |
| Mass Spectrometry (MS) | Data not available in the search results. |
Note: While spectral data for this compound exists in chemical databases, specific, verifiable peak and shift values were not available in the consulted resources.
Synthesis: The Friedel-Crafts Acylation Approach
The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 4-methylanisole. This electrophilic aromatic substitution reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst.
Reaction Mechanism
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process.
Caption: Mechanism of the Friedel-Crafts acylation of 4-methylanisole.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the Friedel-Crafts acylation of substituted anisoles and related compounds.[4][5][6]
Materials and Reagents:
-
4-Methylanisole (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0°C using an ice bath. Slowly add a solution of acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension over 15-20 minutes.
-
Acylation Reaction: To the reaction mixture, add a solution of 4-methylanisole in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature is maintained at 0°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Expected Yield: While a specific yield for this exact transformation was not found in the provided literature, analogous Friedel-Crafts acylation reactions typically afford yields in the range of 70-95%.
Applications in Drug Development and Organic Synthesis
Substituted acetophenones are recognized as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] While direct applications of this compound in marketed drugs are not explicitly detailed in the available literature, a patent discloses that certain substituted acetophenones exhibit antiviral properties.[7] These compounds were found to inhibit the replication of human rhinoviruses in cell cultures, indicating a potential therapeutic application.[7] The structural motif of this compound makes it a suitable precursor for the synthesis of such biologically active molecules. Its utility also extends to the fragrance and agrochemical industries.
Experimental Workflow Visualization
The following diagram outlines the key stages in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted acetophenone: Significance and symbolism [wisdomlib.org]
- 3. chemscene.com [chemscene.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-(2-Methoxy-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bioactive derivatives from the starting material 1-(2-Methoxy-5-methylphenyl)ethanone. This document details experimental protocols for the synthesis of chalcones, hydrazones, and pyrimidines, summarizes key quantitative data, and provides visualizations of the synthetic workflows. The derivatives of this compound are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core. They are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[3][4]
Experimental Protocol: Synthesis of (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol describes the synthesis of a representative chalcone derivative from this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (20%)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-chlorobenzaldehyde in 30 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 10 mL of a 20% aqueous solution of sodium hydroxide.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of 2-3.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.[5]
-
Dry the crude product in an oven at 50-60 °C.
-
Recrystallize the dried product from ethanol to obtain the pure chalcone.[5]
Data Presentation: Representative Chalcone Synthesis
The following table summarizes typical yields for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes. Please note that these are representative values and actual yields may vary depending on the specific reaction conditions and the nature of the substituent on the benzaldehyde.
| Entry | Substituted Benzaldehyde | Product | Typical Yield (%) |
| 1 | Benzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-phenylprop-2-en-1-one | 75-85 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 80-90 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 70-80 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 85-95 |
Characterization Data for a Representative Chalcone ((E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one):
| Analysis | Characteristic Peaks |
| IR (cm⁻¹) | 1650-1670 (C=O stretch, conjugated), 1590-1610 (C=C stretch) |
| ¹H-NMR (δ, ppm) | 7.2-7.8 (m, aromatic protons), 6.8-7.1 (d, 1H, H-α), 7.5-7.7 (d, 1H, H-β), 3.8 (s, 3H, -OCH₃), 2.3 (s, 3H, -CH₃) |
| ¹³C-NMR (δ, ppm) | ~190 (C=O), ~142 (C-β), ~125 (C-α), 110-160 (aromatic carbons), ~55 (-OCH₃), ~20 (-CH₃) |
Visualization: Chalcone Synthesis Workflow
Synthesis of Hydrazone Derivatives
Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group. They are valuable intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties.[6][7]
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol outlines the synthesis of a hydrazone derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of ethanol.
-
To this solution, add 20 mmol of hydrazine hydrate and a few drops of glacial acetic acid.[8]
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.
Data Presentation: Representative Hydrazone Synthesis
| Entry | Hydrazine Source | Product | Typical Yield (%) |
| 1 | Hydrazine hydrate | This compound hydrazone | 80-90 |
| 2 | Phenylhydrazine | This compound phenylhydrazone | 75-85 |
Visualization: Hydrazone Synthesis Workflow
Synthesis of Pyrimidine Derivatives from Chalcones
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are key components of nucleic acids and are associated with a wide range of biological activities, including anticancer and antimicrobial effects. A common route to pyrimidine synthesis involves the cyclization of chalcones with a source of amidine, such as urea, thiourea, or guanidine.[9][10]
Experimental Protocol: Synthesis of a Pyrimidine Derivative
This protocol describes the synthesis of a pyrimidine derivative from a chalcone synthesized in the previous step.
Materials:
-
Chalcone derivative (e.g., (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one)
-
Urea (or thiourea/guanidine hydrochloride)
-
Ethanol
-
Potassium hydroxide (KOH) solution (40%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of the chalcone derivative and 10 mmol of urea in 25 mL of absolute ethanol.
-
Slowly add 5 mL of a 40% aqueous potassium hydroxide solution with constant stirring.[10]
-
Reflux the reaction mixture on a water bath for 8 hours. Monitor the reaction progress by TLC.[10]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Data Presentation: Representative Pyrimidine Synthesis
| Entry | Amidine Source | Product | Typical Yield (%) |
| 1 | Urea | 4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidin-2(1H)-one | 60-70 |
| 2 | Thiourea | 4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidine-2(1H)-thione | 65-75 |
| 3 | Guanidine | 4-(4-chlorophenyl)-6-(2-methoxy-5-methylphenyl)pyrimidin-2-amine | 70-80 |
Visualization: Pyrimidine Synthesis Signaling Pathway
Applications in Drug Development
The synthesized chalcone, hydrazone, and pyrimidine derivatives from this compound are valuable scaffolds in drug discovery and development.
-
Antimicrobial Activity: Many chalcone and hydrazone derivatives exhibit significant activity against a range of bacterial and fungal strains.[1][6] The presence of the methoxy and methyl groups on the phenyl ring can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their antimicrobial efficacy.
-
Anticancer Activity: Chalcones and their heterocyclic derivatives, such as pyrimidines, are well-documented as potent anticancer agents.[2] They can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways involved in cancer progression. Further derivatization and screening of these compounds could lead to the discovery of novel and effective anticancer drugs.
Biological Activity Data for Representative Methoxy Chalcone Derivatives:
The following table summarizes the reported biological activities for chalcone derivatives with methoxy substitutions, which can be considered analogous to the derivatives synthesized from this compound.
| Compound Type | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |
| Methoxy Chalcones | Anticancer | Breast Cancer Cell Line (T47D) | IC₅₀ values in the µg/mL range | [1] |
| Methoxy Chalcones | Antimicrobial | E. coli, S. aureus, C. albicans | Good to wide spectrum activity | [1] |
| Methoxy Chalcones | Antifungal (Phytopathogens) | C. gloeosporioides | IC₅₀ = 47.3 µM | [11] |
Disclaimer: The quantitative data presented in the tables are representative and intended for guidance. Actual results may vary based on the specific experimental conditions, purity of reagents, and analytical methods used. Researchers are encouraged to optimize the reaction conditions for their specific substrates.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-2-methoxyacetophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Methyl-2-methoxyacetophenone as a versatile building block in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to other pharmacologically active acetophenones suggests its utility as a scaffold for the synthesis of novel therapeutic agents. This document outlines protocols for the synthesis of chalcone derivatives from 5-Methyl-2-methoxyacetophenone and details key biological assays to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Introduction: The Acetophenone Scaffold in Drug Discovery
Acetophenones are a class of organic compounds characterized by an acetyl group attached to a benzene ring. This scaffold is present in numerous natural and synthetic molecules exhibiting a wide range of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The substitution pattern on the phenyl ring significantly influences the biological activity of these compounds. 5-Methyl-2-methoxyacetophenone, with its methyl and methoxy substitutions, offers a unique starting point for the synthesis of diverse compound libraries for drug discovery.
One of the most prominent applications of acetophenones in medicinal chemistry is their use as precursors for the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key intermediates in the biosynthesis of flavonoids and exhibit a broad spectrum of biological activities. The α,β-unsaturated ketone moiety in the chalcone scaffold is a key pharmacophore that can interact with various biological targets through Michael addition, making them attractive candidates for drug development.
Synthetic Applications: Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. 5-Methyl-2-methoxyacetophenone can be readily employed in this reaction to generate a library of chalcone derivatives with diverse substitutions on the second aromatic ring.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Materials:
-
5-Methyl-2-methoxyacetophenone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 5-Methyl-2-methoxyacetophenone and 1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of absolute ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically change color.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: Slowly add dilute HCl to the mixture with constant stirring until the solution becomes acidic (pH 2-3), leading to the precipitation of the crude chalcone.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the synthesized chalcones using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Potential Therapeutic Applications and Biological Evaluation
Based on the known activities of structurally related chalcones, derivatives of 5-Methyl-2-methoxyacetophenone are promising candidates for evaluation in several therapeutic areas.
Anticancer Activity
Chalcones have been extensively studied for their cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The antiproliferative activity of novel chalcones derived from 5-Methyl-2-methoxyacetophenone can be assessed using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized chalcones in cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of Representative Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one | HCT116 | 4.1 | [1] |
| 4-Methoxy substituted diaryl ether chalcone | MCF-7 | 3.44 ± 0.19 | [2] |
| 4-Methoxy substituted diaryl ether chalcone | HepG2 | 4.64 ± 0.23 | [2] |
| 4-Methoxy substituted diaryl ether chalcone | HCT116 | 6.31 ± 0.27 | [2] |
| Vanillin-based chalcone analogue 9 | HCT-116 | 6.85 ± 0.71 µg/mL | [2] |
| Vanillin-based chalcone analogue 10 | HCT-116 | 7.9 ± 1.37 µg/mL | [2] |
Antimicrobial Activity
Chalcones have demonstrated significant activity against a range of pathogenic bacteria and fungi. The antimicrobial potential of 5-Methyl-2-methoxyacetophenone-derived chalcones can be determined by measuring their Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Standard antibiotic/antifungal drug (e.g., ampicillin, fluconazole)
-
Resazurin solution (for viability indication)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized chalcones in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.
Table 2: Antimicrobial Activity of Representative Chalcone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-50 | [3] |
| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 98.7±43.3 | [3] |
| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone | MRSA | 108.7±29.6 | [3] |
| Trifluoromethyl-substituted chalcone analog | S. aureus | 7.81-250 | [4] |
| Trifluoromethyl-substituted chalcone analog | C. parapsilosis | 15.6-31.25 | [4] |
Anti-inflammatory Activity
Many chalcone derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] The anti-inflammatory activity of novel chalcones can be initially screened by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcones for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent A, followed by Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Mechanism of Action: Modulation of Signaling Pathways
Chalcones are known to exert their biological effects by interfering with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcones have been shown to inhibit NF-κB activation by preventing IκB degradation.[11][12]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][7] Aberrant MAPK signaling is often implicated in cancer. Some chalcones have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
Experimental Workflow Summary
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone derivatives from 5-Methyl-2-methoxyacetophenone.
Conclusion
5-Methyl-2-methoxyacetophenone represents a valuable and readily accessible starting material for the synthesis of novel, biologically active compounds, particularly chalcone derivatives. The protocols and application notes provided herein offer a framework for researchers to explore the potential of this scaffold in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory conditions. Further derivatization and comprehensive structure-activity relationship studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.
References
- 1. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-(2-Methoxy-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 1-(2-Methoxy-5-methylphenyl)ethanone, a key intermediate in various synthetic pathways. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (NMR, FTIR) are designed to assist in the identification, quantification, and purity assessment of this compound.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is adapted from established methods for aromatic ketones and methoxy-substituted acetophenones.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. For Mass Spectrometry (MS) compatible methods, formic acid can be used as a modifier instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
| Parameter | Expected Value |
| Retention Time | ~ 4-8 minutes (dependent on the exact mobile phase composition and column) |
| Purity (by area %) | > 98% (for a purified sample) |
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (approximately 100 µg/mL).
Data Presentation: GC-MS
| Parameter | Expected Value |
| Retention Time | ~ 10-15 minutes (dependent on the specific temperature program and column) |
| Molecular Ion (M+) | m/z 164 |
| Major Fragment Ions | m/z 149, 121, 91, 77 |
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Spectroscopic Methods
Spectroscopic techniques are used to elucidate and confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters.
Data Presentation: NMR Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 7.53 (s, 1H) | Aromatic H |
| 7.25 (bs, 1H) | Aromatic H |
| 6.86 (d, J = 8.4 Hz, 1H) | Aromatic H |
| 3.88 (s, 3H) | -OCH₃ |
| 2.60 (s, 3H) | -COCH₃ |
| 2.30 (s, 3H) | Ar-CH₃ |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~199 | C=O |
| ~158 | C-OCH₃ |
| ~134 | Aromatic C |
| ~131 | Aromatic C |
| ~129 | Aromatic C-CH₃ |
| ~128 | Aromatic C |
| ~111 | Aromatic C |
| ~55 | -OCH₃ |
| ~31 | -COCH₃ |
| ~21 | Ar-CH₃ |
Note: ¹³C NMR data is predicted based on known chemical shifts for similar structures and should be confirmed experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.
Data Presentation: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1670 | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical methods for compound characterization.
Application Note: HPLC Analysis of 2'-methoxy-5'-methylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-methoxy-5'-methylacetophenone is an aromatic ketone with applications in organic synthesis and potentially in the development of new pharmaceutical compounds. As with many acetophenone derivatives, it serves as a versatile building block in the creation of more complex molecules. Accurate and reliable quantification of 2'-methoxy-5'-methylacetophenone is essential for quality control, reaction monitoring, and purity assessment in research and manufacturing settings.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2'-methoxy-5'-methylacetophenone. The described protocol is designed to be straightforward and reproducible, making it suitable for routine analysis in a variety of laboratory environments.
Principle of the Method
The analytical method employs a reversed-phase C18 column to separate 2'-methoxy-5'-methylacetophenone from potential impurities.[1] The separation is based on the compound's hydrophobicity, where it partitions between the nonpolar stationary phase and a polar mobile phase.[2] A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous, slightly acidic solution is used to elute the analyte from the column.[3] Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.[3] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[3] The specific chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Note: These conditions are based on methods for structurally similar compounds and may require optimization and validation for the specific analysis of 2'-methoxy-5'-methylacetophenone.[3]
2. Preparation of Solutions
a. Mobile Phase Preparation: To prepare 1 liter of the mobile phase, mix 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Add 1.0 mL of formic acid to the mixture. Sonicate the solution for 15-20 minutes to degas it before use.[3]
b. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2'-methoxy-5'-methylacetophenone reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C when not in use.
c. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[3] These solutions should be used to construct a calibration curve.
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix.
a. For Bulk Drug Substance: Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
b. For Formulations: A suitable extraction method may be required to isolate 2'-methoxy-5'-methylacetophenone from the formulation matrix. This could involve liquid-liquid extraction or solid-phase extraction.[5] The final extract should be dissolved in the mobile phase and filtered as described above.
4. System Suitability and Analysis
Before sample analysis, perform a system suitability test by injecting a mid-range standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
For analysis, inject the prepared standard and sample solutions into the HPLC system. The concentration of 2'-methoxy-5'-methylacetophenone in the samples is determined using the linear regression equation derived from the calibration curve.
Data Presentation
The quantitative performance of the method should be validated according to ICH guidelines. Typical validation parameters are summarized in Table 2.
Table 2: Typical Method Validation Parameters
| Parameter | Expected Performance |
| Retention Time (tR) | ~ 6.5 min (estimated) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Note: The values in this table are typical for a validated HPLC method and would need to be experimentally determined for 2'-methoxy-5'-methylacetophenone.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 2'-methoxy-5'-methylacetophenone.
Hypothetical Signaling Pathway
As acetophenone derivatives can exhibit a range of biological activities, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like 2'-methoxy-5'-methylacetophenone, for instance, in an anti-inflammatory context.
Caption: Hypothetical inhibitory signaling pathway for the analyte.
The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of 2'-methoxy-5'-methylacetophenone. The protocol is straightforward to implement in a laboratory with standard HPLC equipment. As with any analytical method, it is crucial to perform proper validation to ensure that the method is suitable for its intended purpose and yields accurate and precise results.
References
GC-MS protocol for 1-(2-Methoxy-5-methylphenyl)ethanone
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-Methoxy-5-methylphenyl)ethanone
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical compounds are paramount. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.
Introduction
This compound (CAS No. 20628-07-3) is an aromatic ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its analysis is pertinent in various fields, including organic synthesis, quality control of chemical products, and potentially in metabolic studies. GC-MS provides a robust method for its separation from complex mixtures and its unambiguous identification based on its mass spectrum.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS instrumentation setup.
Sample Preparation
The goal of sample preparation is to isolate and concentrate the analyte of interest in a solvent compatible with GC-MS analysis.[2][3]
Reagents and Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), GC-grade
-
Hexane, GC-grade
-
Methanol, GC-grade
-
Anhydrous sodium sulfate
-
1.5 mL glass GC autosampler vials with PTFE-lined caps[4]
-
Pipettes and pipette tips
-
Vortex mixer
-
Centrifuge
Procedure: Dilute and Shoot
For relatively clean samples, a simple dilution is sufficient.
-
Accurately weigh a portion of the sample and dissolve it in a suitable volatile organic solvent such as dichloromethane, hexane, or methanol.[4][5]
-
The target concentration should be approximately 10 µg/mL to achieve an on-column amount of about 10 ng with a 1 µL injection.[4]
-
If the sample contains any particulate matter, centrifuge the solution to prevent blockage of the syringe and contamination of the injector and column.[4]
-
Transfer the supernatant to a 1.5 mL glass autosampler vial.
Procedure: Liquid-Liquid Extraction (LLE)
For samples in aqueous matrices, LLE is a common extraction technique.
-
Pipette 1 mL of the aqueous sample into a suitable extraction vessel.
-
Add 1 mL of an immiscible organic solvent like dichloromethane.
-
Cap the vessel and vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the lower organic layer (DCM) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended and may require optimization based on the specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[6] |
| Carrier Gas | Helium[6] |
| Inlet Temperature | 250°C[6] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or split, depending on sample concentration.[5] |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 3-5 minutes |
Data Presentation
Quantitative data for this compound is summarized below. The mass fragments are predicted based on the structure and known fragmentation patterns of similar aromatic ketones.
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 20628-07-3 |
| Molecular Formula | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20[1] |
| Predicted Key Mass Fragments (m/z) | 164 (M+), 149, 121, 91, 77, 43 |
| Expected Retention Index | Dependent on the specific column and conditions used. |
Note: The predicted mass fragments correspond to the molecular ion (M+), loss of a methyl group (-CH₃), loss of an acetyl group (-COCH₃), the tropylium ion (C₇H₇⁺), the phenyl group (C₆H₅⁺), and the acetyl cation (CH₃CO⁺), respectively.
Visualization
Experimental Workflowdot
References
Application Notes and Protocols for the NMR Characterization of 1-(2-Methoxy-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of 1-(2-Methoxy-5-methylphenyl)ethanone. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, designed to facilitate the structural elucidation and verification of this compound. The application notes include tabulated NMR data and visual workflows to aid in the interpretation of spectroscopic results. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for routine sample analysis and structural characterization.
Introduction
This compound is a substituted aromatic ketone with potential applications as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients. Unambiguous structural confirmation is a critical step in the synthesis and quality control of such compounds. NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. This application note provides a standardized set of protocols for the comprehensive NMR analysis of this compound.
Chemical Structure
IUPAC Name: this compound Common Name: 2'-Methoxy-5'-methylacetophenone Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol CAS Number: 20628-07-3
Structure with Atom Numbering for NMR Assignments:
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~7.25 | d | 1H | ~8.5 |
| H-4 | ~7.05 | dd | 1H | ~8.5, ~2.0 |
| H-6 | ~7.50 | d | 1H | ~2.0 |
| OCH₃ (8) | 3.85 | s | 3H | - |
| C(O)CH₃ (10) | 2.55 | s | 3H | - |
| Ar-CH₃ (7) | 2.35 | s | 3H | - |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | DEPT-135 | Chemical Shift (δ, ppm) |
| C-1 | Quaternary | ~128.0 |
| C-2 | Quaternary | ~158.0 |
| C-3 | CH | ~120.5 |
| C-4 | CH | ~130.0 |
| C-5 | Quaternary | ~130.5 |
| C-6 | CH | ~111.5 |
| Ar-CH₃ (7) | CH₃ | ~20.5 |
| OCH₃ (8) | CH₃ | ~55.5 |
| C=O (9) | Quaternary | ~199.0 |
| C(O)CH₃ (10) | CH₃ | ~31.5 |
Experimental Protocols
Sample Preparation
-
Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
1D NMR Spectroscopy
4.2.1 ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Adjusted automatically
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate all signals and pick the peaks to determine chemical shifts and coupling constants.
4.2.2 ¹³C{¹H} and DEPT-135 NMR Acquisition
-
Use the same prepared sample.
-
Acquire the proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more for good signal-to-noise.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
-
Acquire the DEPT-135 spectrum using a standard DEPT pulse program. This will show CH and CH₃ signals pointing up and CH₂ signals pointing down.
-
Process the spectra similarly to the ¹H spectrum.
-
Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
2D NMR Spectroscopy
4.3.1 COSY (¹H-¹H Correlation Spectroscopy) Acquisition
-
Acquire the COSY spectrum to identify proton-proton couplings.
-
Typical parameters:
-
Pulse Program: cosygpqf
-
Number of Scans per Increment: 2-4
-
Increments in F1: 256-512
-
Spectral Width in F1 and F2: Same as ¹H spectrum.
-
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.
-
Symmetrize the spectrum if necessary.
4.3.2 HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Acquire the HSQC spectrum to identify one-bond proton-carbon correlations.
-
Typical parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans per Increment: 2-8
-
Increments in F1: 128-256
-
Spectral Width F2 (¹H): -1 to 10 ppm
-
Spectral Width F1 (¹³C): 0 to 180 ppm
-
-
Process the 2D data and analyze the cross-peaks which correlate directly attached protons and carbons.
4.3.3 HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Acquire the HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations.
-
Typical parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans per Increment: 4-16
-
Increments in F1: 256-512
-
Long-range coupling delay optimized for ~8 Hz.
-
Spectral Widths similar to HSQC.
-
-
Process the 2D data to reveal correlations between protons and carbons separated by two or three bonds.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the NMR characterization process.
Application of 1-(2-Methoxy-5-methylphenyl)ethanone in Organic Synthesis: A Gateway to Bioactive Chalcones and Flavones
Introduction
1-(2-Methoxy-5-methylphenyl)ethanone, a substituted acetophenone, serves as a valuable and versatile starting material in organic synthesis, particularly for the construction of biologically significant molecular scaffolds. Its strategic placement of a methoxy group ortho to the acetyl moiety and a methyl group in the para position makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds. This application note details the use of this compound in the synthesis of chalcones and their subsequent conversion to flavones, two classes of compounds renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The protocols provided herein are designed for researchers, scientists, and professionals in the field of drug development.
Core Applications: Synthesis of Chalcones and Flavones
The primary application of this compound in organic synthesis is as a key building block for the preparation of chalcones via the Claisen-Schmidt condensation. The resulting 2'-methoxychalcones can then be further elaborated into flavones through a demethylation and cyclization sequence.
I. Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. In this context, this compound reacts with various aromatic aldehydes to yield the corresponding chalcones.
Experimental Protocol: Synthesis of (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (30 mL).
-
To this stirred solution, slowly add a 40% aqueous solution of sodium hydroxide (5 mL) at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Acidify the mixture to a pH of approximately 5-6 by the dropwise addition of 10% hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold distilled water until the filtrate is neutral.
-
The crude product is dried and then purified by recrystallization from ethanol to afford the pure (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | 4-Chlorobenzaldehyde | NaOH | Ethanol | 12-24 | 85-95 |
| This compound | Benzaldehyde | KOH | Methanol | 12-24 | 80-90 |
| This compound | 4-Methoxybenzaldehyde | NaOH | Ethanol | 12-24 | 88-96 |
II. Synthesis of Flavones via Demethylation and Cyclization of 2'-Methoxychalcones
The conversion of the synthesized 2'-methoxychalcones to flavones involves a crucial demethylation step to reveal a hydroxyl group, which then undergoes an intramolecular cyclization. This transformation can be achieved using various reagents, with hydroiodic acid (HI) being an effective option for cleaving the methyl ether.
Experimental Protocol: Synthesis of 6-Methyl-2-(4-chlorophenyl)-4H-chromen-4-one
Materials:
-
(E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
-
Hydroiodic acid (HI), 57% in water
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium thiosulfate solution, 10% aqueous
-
Sodium bicarbonate solution, saturated aqueous
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, add the (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (2.87 g, 10 mmol), glacial acetic acid (20 mL), and acetic anhydride (5 mL).
-
To this mixture, carefully add hydroiodic acid (57%, 5 mL) with stirring.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (150 mL).
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with 10% sodium thiosulfate solution to remove any residual iodine, followed by washing with saturated sodium bicarbonate solution and then with distilled water until the filtrate is neutral.
-
The crude flavone is dried and purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data:
| Starting Chalcone | Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | HI / Ac₂O | Acetic Acid | 3-4 | 70-80 |
| (E)-1-(2-Methoxy-5-methylphenyl)-3-phenylprop-2-en-1-one | HI / Ac₂O | Acetic Acid | 3-4 | 65-75 |
| (E)-1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | HI / Ac₂O | Acetic Acid | 3-4 | 72-82 |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic scheme for the preparation of 2'-methoxychalcones.
Caption: Synthetic scheme for the conversion of 2'-methoxychalcones to flavones.
Caption: General experimental workflow for the synthesis of flavones.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of chalcones and flavones. The protocols detailed in this application note provide a robust framework for the preparation of these important classes of bioactive molecules. The Claisen-Schmidt condensation offers a high-yielding route to a variety of substituted chalcones, which can be efficiently converted to the corresponding flavones. These synthetic routes are amenable to modification, allowing for the generation of diverse libraries of chalcones and flavones for screening in drug discovery programs.
The Versatile Building Block: 1-(2-Methoxy-5-methylphenyl)ethanone in Heterocycle Synthesis
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction:
1-(2-Methoxy-5-methylphenyl)ethanone, a readily available aromatic ketone, serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, imparts distinct electronic and steric properties that can be strategically exploited to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of biologically relevant quinolines, pyrazoles, and other heterocycles using this versatile building block. The methodologies outlined herein are intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
I. Synthesis of Quinolines via Friedländer Annulation
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The Friedländer annulation is a classic and efficient method for constructing the quinoline ring system. This involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. For the application of this compound, a preliminary reduction of a nitro precursor followed by cyclization is a common strategy.
Experimental Protocol: Synthesis of 7-Methoxy-4,x-dimethylquinoline Derivatives
This protocol outlines a two-step synthesis of quinoline derivatives starting from a nitrated precursor of this compound.
Step 1: Synthesis of 1-(2-Amino-5-methylphenyl)ethanone
-
Materials: 1-(2-Nitro-5-methylphenyl)ethanone, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, suspend 1-(2-nitro-5-methylphenyl)ethanone (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-5-methylphenyl)ethanone, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Friedländer Annulation [1][2][3]
-
Materials: 1-(2-Amino-5-methylphenyl)ethanone, Active methylene compound (e.g., ethyl acetoacetate, acetylacetone), Glacial Acetic Acid.
-
Procedure:
-
In a microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1.0 eq) and the active methylene compound (1.2 eq).
-
Add glacial acetic acid as a catalyst and solvent.
-
Seal the vial and subject it to microwave irradiation at a suitable temperature and time (e.g., 120 °C for 10-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to yield the desired quinoline derivative.
-
Quantitative Data: Representative Anticancer Activity of Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 18j | NCI-60 (various) | GI50: 0.33 - 4.87 | [4] |
| 3c | C-32 (melanoma) | >100 | [5][6] |
| 3c | MDA-MB-231 (breast) | >100 | [5][6] |
| 3c | A549 (lung) | >100 | [5][6] |
| 2 | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [7] |
| 3 | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [7] |
| 10 | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [7] |
| 12 | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [7] |
| 13 | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [7] |
| 17 | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | [7] |
Diagram: Friedländer Annulation Workflow
Caption: Workflow for the Friedländer synthesis of quinolines.
II. Synthesis of Pyrazoles via Chalcone Intermediates
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are core structures in many pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A common and efficient route to pyrazoles involves the cyclization of chalcone intermediates, which are readily synthesized from this compound.
Experimental Protocol: Synthesis of Pyrazole Derivatives
This protocol details the two-step synthesis of pyrazole derivatives from this compound.
Step 1: Synthesis of Chalcone Intermediate [8][9]
-
Materials: this compound, Substituted aromatic aldehyde, Ethanol, Sodium hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH (e.g., 10-40%) with constant stirring.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Step 2: Cyclization to Pyrazole [10][11][12]
-
Materials: Chalcone intermediate, Hydrazine hydrate or substituted hydrazine, Glacial acetic acid or Ethanol.
-
Procedure:
-
Dissolve the chalcone intermediate (1.0 eq) in glacial acetic acid or ethanol.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazole derivative.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired pyrazole.
-
Quantitative Data: Representative Antimicrobial Activity of Pyrazole Derivatives
The following table presents the antimicrobial activity of representative pyrazole derivatives. These examples highlight the potential of this class of compounds, which can be accessed from this compound.
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 1a-1o (general) | MCF-7 (cancer cell line) | - | LC50: 0.62 ± 0.01 µM (for 1a) | [10] |
| 18j (quinoline-hydrazone) | Various pathogenic strains | - | 6.25 - 100 | [4] |
| General Pyrazoles | S. aureus | - | - | [13] |
| General Pyrazoles | E. coli | - | - | [13] |
Diagram: Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of pyrazoles from chalcones.
III. Potential Biological Signaling Pathways
Heterocyclic compounds derived from this compound, such as quinolines and pyrazoles, are known to interact with various biological targets, leading to their observed therapeutic effects. For instance, some quinoline derivatives exhibit anticancer activity by inhibiting topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Pyrazole derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.
Diagram: Simplified Signaling Pathway for Anticancer Activity
Caption: Inhibition of Topoisomerase by quinoline derivatives.
Diagram: Simplified Signaling Pathway for Anti-inflammatory Activity
Caption: Inhibition of COX enzymes by pyrazole derivatives.
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel quinoline and pyrazole derivatives, among other heterocyclic systems. The provided diagrams offer a visual representation of the synthetic workflows and potential biological mechanisms of action, aiding in the rational design of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ijirt.org [ijirt.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for Friedel-Crafts acylation to produce 5-Methyl-2-methoxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a robust and widely used electrophilic aromatic substitution reaction essential for creating carbon-carbon bonds on aromatic rings.[1] This method is pivotal for synthesizing aryl ketones, which serve as critical intermediates in the manufacturing of pharmaceuticals, fragrances, and other specialized chemicals.[1] This protocol details the synthesis of 5-Methyl-2-methoxyacetophenone via the Friedel-Crafts acylation of 4-methylanisole (2-methoxytoluene).
The reaction mechanism involves the formation of a reactive acylium ion from acetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophile then attacks the electron-rich aromatic ring of 4-methylanisole. The methoxy group is a strong ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. Due to the stronger activating and directing effect of the methoxy group and the steric hindrance at the position ortho to both groups, the acylation preferentially occurs at the position ortho to the methoxy group and meta to the methyl group, yielding the target compound, 5-Methyl-2-methoxyacetophenone.
Reaction Scheme
Caption: Synthesis of 5-Methyl-2-methoxyacetophenone.
Experimental Details
Materials and Equipment:
-
4-Methylanisole (2-Methoxytoluene)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
-
Three-neck round-bottom flask, magnetic stir bar, reflux condenser, pressure-equalizing addition funnel
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Quantitative Data: The following table outlines the reagents and conditions for the synthesis on a 50 mmol scale.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Notes |
| 4-Methylanisole | C₈H₁₀O | 122.16 | 50.0 | 6.11 g (6.23 mL) | 1.0 | Substrate |
| Acetyl Chloride | CH₃COCl | 78.50 | 55.0 | 4.32 g (3.92 mL) | 1.1 | Handle in a fume hood.[3] |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 55.0 | 7.33 g | 1.1 | Moisture sensitive, handle with care.[2][3] |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~70 mL | - | Solvent |
| Concentrated HCl | HCl | 36.46 | - | ~25 mL | - | For quenching.[2] |
| Ice | H₂O | 18.02 | - | ~50 g | - | For quenching.[2][4] |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed | - | For washing/neutralization.[2] |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | For drying. |
| Product (Theoretical) | C₁₀H₁₂O₂ | 164.20 | 50.0 | 8.21 g | - | 5-Methyl-2-methoxyacetophenone |
Detailed Experimental Protocol
1. Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. All glassware must be thoroughly oven- or flame-dried to ensure anhydrous conditions.[2][3]
-
Cap the condenser with a drying tube (containing CaCl₂ or Drierite) or connect it to a nitrogen/argon inlet to maintain an inert atmosphere.
-
In a fume hood, quickly weigh anhydrous aluminum chloride (55.0 mmol) and add it to the reaction flask.[3] Add 40 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Cool the flask to 0°C using an ice-water bath.
2. Formation of Acylium Ion
-
In a separate dry flask, prepare a solution of acetyl chloride (55.0 mmol) in 10 mL of anhydrous DCM.
-
Transfer this acetyl chloride solution to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[2] Maintain the temperature at 0°C throughout the addition, as this step is exothermic.[2][4]
3. Acylation Reaction
-
Prepare a solution of 4-methylanisole (50.0 mmol) in 20 mL of anhydrous DCM and add it to the addition funnel.
-
Add the 4-methylanisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains at or below 5°C.[5]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 30-60 minutes at room temperature to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
4. Quenching and Work-up
-
Cool the reaction flask back down to 0°C in an ice bath.
-
In a separate large beaker (e.g., 600 mL), prepare a mixture of approximately 50 g of crushed ice and 25 mL of concentrated hydrochloric acid.
-
CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.
-
Carefully and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.[2][6]
-
Rinse the reaction flask with a small amount of DCM and add it to the beaker to ensure a complete transfer. Stir until all the ice has melted and the aluminum salts have dissolved.[4]
5. Extraction and Isolation
-
Transfer the entire mixture to a separatory funnel.
-
Separate the lower organic layer (DCM).
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine all organic layers and wash them sequentially with:
-
50 mL of water
-
Two 50 mL portions of 5% sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution).[2]
-
50 mL of brine (to aid in phase separation).
-
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Filter off the drying agent by gravity filtration and remove the solvent using a rotary evaporator to yield the crude product.
6. Purification
-
The crude 5-Methyl-2-methoxyacetophenone can be purified by vacuum distillation.[8][9] Collect the fraction boiling at the appropriate temperature for the product under reduced pressure.
-
Alternatively, purification can be achieved by flash column chromatography on silica gel, using a suitable eluent system such as a mixture of hexanes and ethyl acetate.[1][10]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
-
General: This experiment must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[11]
-
Aluminum Chloride (AlCl₃): Highly corrosive and water-sensitive. It reacts violently with moisture to release corrosive hydrogen chloride (HCl) gas. Avoid inhalation of dust and contact with skin. Weigh quickly and keep the container tightly sealed.[2][3]
-
Acetyl Chloride: Corrosive, a lachrymator (causes tearing), and reacts with moisture. Handle with extreme care, avoiding inhalation of vapors and skin contact.[3][11]
-
Dichloromethane (DCM): A volatile and suspected carcinogenic solvent. Minimize exposure by handling only in a fume hood.
-
Exothermic Reaction: The reaction, particularly the addition of reagents and the quenching step, is highly exothermic and can cause the solvent to boil. Maintain controlled addition rates and effective cooling to prevent the reaction from running out of control.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. websites.umich.edu [websites.umich.edu]
- 4. youtube.com [youtube.com]
- 5. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. benchchem.com [benchchem.com]
- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Application Notes and Protocols for Molecular Docking Studies of 1-(2-Methoxy-5-methylphenyl)ethanone Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 1-(2-Methoxy-5-methylphenyl)ethanone and its analogues. This document is intended to guide researchers in utilizing computational methods to predict the binding affinities and interaction patterns of this class of compounds with potential biological targets, thereby accelerating drug discovery and development efforts.
Introduction
This compound and its analogues represent a class of small molecules with potential therapeutic applications. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at a molecular level is crucial for identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action. This document outlines the theoretical basis, practical protocols, and data interpretation for the molecular docking of these specific analogues against relevant biological targets.
A study on the structurally similar compound, 1-(2-hydroxy-5-methylphenyl)ethanone, has demonstrated its potential as an anti-microbial agent by targeting key enzymes in Staphylococcus aureus.[1] This provides a strong rationale for investigating the therapeutic potential of this compound and its derivatives against similar or different targets.
Potential Therapeutic Targets
Based on studies of structurally related acetophenone derivatives, several classes of enzymes have been identified as potential targets for this compound analogues. These include, but are not limited to:
-
Microbial Enzymes: As demonstrated with a close analogue, enzymes involved in bacterial survival and proliferation are key targets.[1] Examples include Dehydrosqualene synthase (CrtM) and Dihydrofolate reductase (DHFR) from Staphylococcus aureus.[1]
-
Metabolic Enzymes: Acetophenone derivatives have shown inhibitory activity against enzymes like α-glycosidase and carbonic anhydrases (hCA I and II).
-
Neurological Enzymes: Acetylcholinesterase (AChE) is another potential target for this class of compounds.
-
Anticancer Targets: Given the broad range of biological activities of acetophenones, targets involved in cancer progression could also be explored.
Data Presentation: Docking Scores of Analogues
The following table summarizes the binding affinities of 1-(2-hydroxy-5-methylphenyl)ethanone, a close analogue of the title compound, against various protein targets from Staphylococcus aureus.[1] This data serves as a reference for expected binding energies and potential targets for this compound analogues.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) |
| Dehydrosqualene synthase (CrtM) | 2ZCO | 1-(2-hydroxy-5-methylphenyl)ethanone | -6.8 |
| Dihydrofolate reductase (DHFR) | 2W9S | 1-(2-hydroxy-5-methylphenyl)ethanone | -6.4 |
| Sortase-A | 1T2P | 1-(2-hydroxy-5-methylphenyl)ethanone | -6.2 |
| Clumping factor A (ClfA) | 1N67 | 1-(2-hydroxy-5-methylphenyl)ethanone | -6.3 |
| DNA gyrase | 3U2D | 1-(2-hydroxy-5-methylphenyl)ethanone | -5.9 |
| Undecaprenyl diphosphate synthase (UPPS) | 4H8E | 1-(2-hydroxy-5-methylphenyl)ethanone | -5.3 |
Experimental Protocols
This section provides a detailed methodology for performing molecular docking studies with this compound analogues.
Preparation of the Protein Target
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Protein Clean-up:
-
Remove all non-essential water molecules, co-crystallized ligands, and co-factors from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein structure in PDBQT format for use with AutoDock Tools.
-
Preparation of the Ligand (this compound Analogues)
-
Ligand Sketching and Optimization:
-
Draw the 2D structure of the this compound analogue using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Ligand Preparation for Docking:
-
Set the torsional degrees of freedom for the ligand to allow for flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
Molecular Docking Procedure (using AutoDock Vina)
-
Grid Box Generation:
-
Define the active site of the target protein. This can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.
-
Generate a grid box that encompasses the entire active site. The size and center of the grid box should be carefully defined to ensure the ligand can freely explore the binding pocket.
-
-
Docking Simulation:
-
Use a docking program like AutoDock Vina to perform the docking simulation.
-
The program will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each conformation.
-
-
Analysis of Docking Results:
-
The output will be a set of docked conformations (poses) ranked by their binding affinity scores (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Mandatory Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General workflow for a molecular docking study.
Caption: Inhibition of a signaling pathway by an analogue.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to produce this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of 4-methylanisole (also known as p-cresyl methyl ether) with an acetylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.
Q2: What are the primary challenges and potential side reactions in this synthesis?
A2: The main challenges in the Friedel-Crafts acylation of 4-methylanisole include:
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Regioselectivity: The starting material has two activating groups (methoxy and methyl). While the methoxy group is a stronger ortho-, para-director, leading primarily to acylation at the position ortho to it, the formation of other isomers is possible.
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Demethylation: The use of a strong Lewis acid like AlCl₃ can lead to the cleavage of the methyl ether, forming the less desired 1-(2-hydroxy-5-methylphenyl)ethanone as a byproduct, especially at elevated temperatures.
-
Reaction Conditions: The reaction is highly sensitive to moisture, and the catalyst is corrosive and requires careful handling. Precise temperature control is crucial to minimize side reactions.
-
Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, there is a slight possibility of di-acylation if the reaction conditions are too harsh or the stoichiometry is incorrect.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting material (4-methylanisole), you can observe the consumption of the starting material and the appearance of the product spot.
Q4: What are the recommended purification methods for the final product?
A4: After aqueous workup to remove the catalyst and acidic byproducts, the crude product can be purified by several methods. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective for solid products. If the product is an oil or if isomeric impurities are present, column chromatography on silica gel is the preferred method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (due to moisture exposure).- Insufficient amount of catalyst.- Low reaction temperature or short reaction time.- Impure starting materials. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored anhydrous aluminum chloride.- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.- Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (while monitoring for side reactions).- Purify starting materials before use. |
| Formation of a Significant Amount of a Byproduct with a Lower Rf on TLC | - Demethylation of the methoxy group. | - Maintain a low reaction temperature (0-5 °C) during the addition of reactants and throughout the reaction.- Consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄). |
| Presence of Multiple Product Spots on TLC (Isomeric Impurities) | - Lack of complete regioselectivity. | - Optimize the reaction temperature; lower temperatures often favor higher selectivity.- While the methoxy group is the dominant directing group, some formation of the other isomer is possible. Purification by column chromatography will be necessary to separate the isomers. |
| "Oiling Out" During Recrystallization | - The solid is melting in the hot solvent.- The solution is supersaturated above the compound's melting point. | - Add more of the "good" solvent to keep the compound dissolved as it cools.- Ensure a slow and gradual cooling process.- Adjust the solvent ratio in a mixed solvent system or choose a different solvent system. |
| No Crystal Formation Upon Cooling | - Too much solvent was used. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Method A: Acylation of Anisole with Acetyl Chloride | Method B: Acylation of p-Cresyl Acetate (Fries Rearrangement) |
| Starting Material | Anisole | p-Cresyl Acetate |
| Acylating Agent | Acetyl Chloride | (Internal) |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | None (neat) or a high-boiling solvent |
| Temperature | 0 °C to room temperature | 140-150 °C[1] |
| Reaction Time | 30-60 minutes | 5-6 hours[1] |
| Reported Yield | Typically high (can exceed 90%) | Up to 92%[1] |
| Primary Product | 4-Methoxyacetophenone | 1-(2-Hydroxy-5-methylphenyl)ethanone[1] |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of 4-Methylanisole
This protocol is a representative procedure based on established methods for the Friedel-Crafts acylation of similar aromatic ethers.
Materials:
-
4-Methylanisole
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Acetyl Chloride
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Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
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Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ice
Procedure:
-
Reaction Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a nitrogen or argon atmosphere to prevent moisture contamination. In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. After this addition is complete, add a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of 4-methylanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2'-Methoxy-5'-methylacetophenone
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in purifying 2'-methoxy-5'-methylacetophenone from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2'-methoxy-5'-methylacetophenone reaction mixture?
A1: Impurities typically arise from the synthesis process, which is often a Friedel-Crafts acylation of 4-methylanisole. Common impurities include:
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Unreacted Starting Materials: Residual 4-methylanisole and the acylating agent (e.g., acetyl chloride or acetic anhydride).
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Positional Isomers: The primary isomeric byproduct is often 3'-acetyl-4'-methoxy-1'-methylbenzene, formed due to competing acylation at the position ortho to the methyl group. Separating these isomers can be challenging due to their similar physical properties.[1][2]
-
Polyacylated Products: Small amounts of di-acylated products may form.
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Residual Catalyst/Reagents: Aluminum chloride (from Friedel-Crafts) and quenching reagents.[3]
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Degradation Products: Aromatic ketones can be susceptible to oxidation or degradation if exposed to high temperatures or air for extended periods.[1]
Q2: Which purification method is most effective for 2'-methoxy-5'-methylacetophenone?
A2: The choice of method depends on the nature and quantity of the impurities. A multi-step approach is often best:
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Aqueous Workup: An initial acid/base wash is crucial to remove the catalyst and other water-soluble impurities.[3][4]
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Column Chromatography: This is the most effective method for separating the target compound from its positional isomers and other non-volatile organic impurities.[1]
-
Recrystallization: If the purified product is a solid at or near room temperature and a suitable solvent is found, recrystallization is an excellent final step to achieve high purity.[5]
-
Vacuum Distillation: Useful for separating volatile impurities or if the product is a liquid with a sufficiently high boiling point. However, it may not effectively separate close-boiling isomers.[1]
Q3: How can I assess the purity of the final product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to monitor the progress of column chromatography and get a qualitative assessment of purity.
-
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): GC is highly effective for quantifying purity and separating volatile impurities and isomers.[2] GC-MS is invaluable for identifying the structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the desired product and identify any isomeric impurities.
Q4: What are the key safety precautions when handling 2'-methoxy-5'-methylacetophenone and the solvents used for its purification?
A4: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat. The solvents used in chromatography (e.g., hexane, ethyl acetate) are flammable and should be kept away from ignition sources. Refer to the Safety Data Sheet (SDS) for the specific hazards of all compounds and reagents used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil, not a solid, after solvent removal. | 1. Presence of impurities (e.g., residual solvent, isomeric byproducts) depressing the melting point. 2. The compound may be a low-melting solid or a liquid at room temperature. | 1. Proceed with column chromatography to remove impurities. 2. Check literature for the compound's reported physical state. If it is a low-melting solid, try cooling the oil in an ice bath to induce crystallization. |
| Poor separation of spots on TLC plate. | 1. Inappropriate solvent system (mobile phase). 2. Co-elution of the product and impurities. | 1. Systematically vary the polarity of the mobile phase. Test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of ~0.3 for the target compound.[1] 2. Try a different stationary phase (e.g., alumina instead of silica gel). |
| Streaking or tailing of spots on TLC or column chromatography. | 1. The compound is interacting too strongly with the acidic silica gel. 2. The sample is too concentrated (overloaded). | 1. Add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase to neutralize active sites on the silica gel.[1] 2. Dilute the sample before loading it onto the TLC plate or column. |
| Low yield after column chromatography. | 1. Product is still on the column. 2. Column was overloaded. 3. Product decomposition on silica gel. | 1. After collecting the main fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to see if more product elutes. 2. Use a proper sample-to-adsorbent ratio (typically 1:30 to 1:100 by weight).[1] 3. Minimize the time the compound spends on the column. If the compound is sensitive, consider using a less acidic stationary phase like neutral alumina. |
| Product is colored (yellow/brown) after purification. | 1. Oxidation or degradation of the product. 2. Presence of persistent, colored impurities. | 1. During workup, consider washing with a mild reducing agent solution (e.g., sodium bisulfite). 2. Perform a charcoal treatment during recrystallization to remove colored impurities. 3. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light. |
Data Presentation
Table 1: Physical & Chromatographic Properties (Note: Data for the exact target molecule is sparse; properties are estimated based on structurally similar compounds like 2'-hydroxy-5'-methylacetophenone and 2'-methoxyacetophenone.)
| Property | Value | Source/Analogue |
| Molecular Formula | C₁₀H₁₂O₂ | - |
| Molecular Weight | 164.20 g/mol | - |
| Physical State | Expected to be a low-melting solid or liquid | Analogue: 2'-Hydroxy-5'-methylacetophenone (m.p. 45-48 °C) |
| Boiling Point | > 200 °C at 760 mmHg (est.) | Analogue: 2'-Methoxyacetophenone (b.p. 131 °C at 18 mmHg)[6] |
| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform; Insoluble in water. | General for acetophenones[6][7] |
| TLC Rf (Typical) | ~0.3 in 9:1 Hexane:Ethyl Acetate | Recommended for good separation[1] |
Table 2: Suggested Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient elution starting with 100% Hexane, gradually increasing polarity with Ethyl Acetate (e.g., 98:2 -> 95:5 -> 90:10 Hexane:EtOAc). |
| Sample Loading | Dry loading is preferred for better resolution. |
| Column Dimensions | A column with a diameter-to-height ratio of 1:10 to 1:20. |
Experimental Protocols
Protocol 1: General Aqueous Workup
Objective: To quench the reaction and remove inorganic salts, residual acid/base, and water-soluble impurities.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 1M HCl). This will decompose the aluminum chloride complex.[3][8]
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).[8]
-
Water.
-
Brine (saturated aqueous NaCl solution) to facilitate phase separation and remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
Objective: To separate 2'-methoxy-5'-methylacetophenone from isomers and other organic impurities.
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is uniform and free of air bubbles.[1]
-
Prepare the Sample: Dissolve the crude product from the workup in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry-loaded" sample.
-
Load the Column: Carefully add the dry-loaded sample powder to the top of the prepared silica gel bed, forming a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
Elute the Column: Carefully add the mobile phase to the column. Begin elution with the low-polarity solvent system, collecting fractions in test tubes. Monitor the separation by TLC.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar impurities will elute first, followed by the desired product.
-
Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
// Nodes A [label="Crude Reaction Mixture"]; B [label="Aqueous Workup\n(Quench, Extract, Wash, Dry)", shape="parallelogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Crude Product Oil/Solid"]; D [label="Purity Check by TLC", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Column Chromatography\n(Silica Gel)", shape="cylinder", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Collect & Combine\nPure Fractions"]; G [label="Final Purity Analysis\n(GC, NMR)", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Pure 2'-methoxy-5'-methylacetophenone", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Recrystallization\n(Optional Final Step)"];
// Edges A -> B; B -> C; C -> D; D -> E [label="Impurities Present"]; D -> G [label="Sufficiently Pure"]; E -> F; F -> I; I -> G; G -> H [label="Purity Confirmed"]; } enddot Caption: Workflow for the purification of 2'-methoxy-5'-methylacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - 2'-hydroxy-5'methoxyacetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 7. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sgbaukrc.ac.in [sgbaukrc.ac.in]
Technical Support Center: Synthesis of 5-Methyl-2-methoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-methoxyacetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 5-Methyl-2-methoxyacetophenone?
The most common and direct method for synthesizing 5-Methyl-2-methoxyacetophenone is through the Friedel-Crafts acylation of 4-methylanisole. This reaction involves the introduction of an acetyl group onto the aromatic ring of 4-methylanisole using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Q2: What are the expected major and minor products in this reaction?
The methoxy group of 4-methylanisole is an ortho-para directing group, while the methyl group is also an ortho-para director. Due to steric hindrance from the existing methyl and methoxy groups, the major product is the desired para-acylated product, 5-Methyl-2-methoxyacetophenone. The primary regioisomeric byproduct is the ortho-acylated product, 3-Methyl-4-methoxyacetophenone.
Q3: What are the most common side reactions to be aware of during the synthesis of 5-Methyl-2-methoxyacetophenone?
Beyond the formation of the ortho-isomer, several other side reactions can occur:
-
Demethylation: Strong Lewis acids, such as aluminum chloride (AlCl₃), can catalyze the demethylation of the methoxy group on 4-methylanisole or the product, leading to the formation of phenolic impurities.
-
Polysubstitution: Although the acetyl group is deactivating, highly reactive starting materials or harsh reaction conditions can sometimes lead to the introduction of more than one acetyl group onto the aromatic ring.
-
Formation of Tarry Byproducts: High reaction temperatures or the presence of moisture can lead to the decomposition of reagents and the formation of complex, tarry materials, which can complicate purification.
Q4: How can I minimize the formation of the ortho-isomeric byproduct?
Optimizing the choice of Lewis acid and reaction temperature can influence the regioselectivity. Generally, lower reaction temperatures favor the formation of the thermodynamically more stable para product. The use of bulkier Lewis acids can also sterically hinder acylation at the more crowded ortho position.
Q5: What is the role of the Lewis acid catalyst, and why is a stoichiometric amount often required?
The Lewis acid catalyst, such as AlCl₃, activates the acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion, which is the electrophile in the reaction.[1] A stoichiometric amount of the Lewis acid is often necessary because the ketone product can form a stable complex with the catalyst, effectively sequestering it and preventing it from participating in further catalytic cycles.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of Lewis acid. 3. Deactivated starting material (4-methylanisole). 4. Low reaction temperature. | 1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous Lewis acid. 2. Use at least a stoichiometric amount of the Lewis acid relative to the acylating agent. 3. Check the purity of the 4-methylanisole. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. |
| High Percentage of Ortho-Isomer | 1. High reaction temperature favoring the kinetically controlled product. 2. Choice of Lewis acid. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Experiment with different Lewis acids. Milder Lewis acids may offer better regioselectivity. |
| Presence of Phenolic Impurities | 1. Demethylation of the methoxy group by a strong Lewis acid. | 1. Use a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) instead of AlCl₃. 2. Perform the reaction at a lower temperature. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high. 2. Presence of moisture leading to side reactions. 3. Prolonged reaction time. | 1. Maintain the recommended reaction temperature and ensure efficient stirring. 2. Ensure all reagents and solvents are anhydrous. 3. Monitor the reaction closely and quench it once the starting material is consumed. |
| Difficult Product Isolation and Purification | 1. Incomplete quenching of the Lewis acid-ketone complex. 2. Formation of emulsions during aqueous workup. | 1. Ensure complete quenching by slowly adding the reaction mixture to a mixture of ice and concentrated acid with vigorous stirring. 2. Add a saturated brine solution to help break up emulsions during the extraction process. |
Quantitative Data Summary
The following table summarizes typical yields and product distributions for the Friedel-Crafts acylation of anisole derivatives under various conditions. While specific data for 4-methylanisole is limited in readily available literature, these examples provide a general expectation for regioselectivity.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | para:ortho Ratio |
| Anisole | Acetyl Chloride | AlCl₃ | CS₂ | 0 | 90-95 | >99:1 |
| Anisole | Acetic Anhydride | Zeolite H-BEA | Neat | 130 | 98 | 96:4 |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ | [bmim][BF₄] | 80 | Quantitative | 96:4[3] |
Detailed Experimental Protocol: Friedel-Crafts Acylation of 4-Methylanisole
This protocol is a representative procedure for the synthesis of 5-Methyl-2-methoxyacetophenone.
Materials:
-
4-Methylanisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride at 0 °C.
-
Addition of Substrate: In the dropping funnel, prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-2-methoxyacetophenone.
Visualizations
Caption: Reaction pathway for the synthesis of 5-Methyl-2-methoxyacetophenone and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis of 5-Methyl-2-methoxyacetophenone.
References
Technical Support Center: Resolving Impurities in 1-(2-Methoxy-5-methylphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and analysis of 1-(2-Methoxy-5-methylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via Friedel-Crafts acylation of 4-methylanisole?
A1: The most prevalent impurities are typically process-related, arising from the inherent reactivity of the starting materials and intermediates. These include:
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Isomeric Byproducts: The primary impurity is the constitutional isomer, 1-(3-methyl-4-methoxyphenyl)ethanone . This arises from the competing directing effects of the methoxy and methyl groups on the aromatic ring of 4-methylanisole during the electrophilic aromatic substitution (EAS) reaction. While the methoxy group strongly directs acylation to the ortho position (leading to the desired product), some acylation can occur at the position ortho to the methyl group.
-
Unreacted Starting Materials: Residual 4-methylanisole (1-methoxy-4-methylbenzene) may be present if the reaction does not go to completion.
-
Polysubstituted Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acetyl group, there is a possibility of diacylation, leading to more complex impurities.
-
Demethylated Byproducts: The use of strong Lewis acids, such as aluminum chloride (AlCl₃), can sometimes lead to the cleavage of the methyl ether, resulting in phenolic impurities.[1]
Q2: How can I identify the presence of the isomeric impurity, 1-(3-methyl-4-methoxyphenyl)ethanone?
A2: Several analytical techniques can be employed to identify and differentiate between the desired product and its isomeric impurity:
-
Gas Chromatography (GC): Using a non-polar capillary column (e.g., DB-5 or HP-5), the isomers can often be separated based on their slight differences in boiling points and polarity. The elution order will depend on the specific column and conditions, but typically the ortho-isomer (desired product) may elute slightly earlier than the meta/para-isomer.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is an effective method for separating these isomers. The difference in their polarity will lead to different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The substitution pattern on the aromatic ring results in distinct chemical shifts and coupling patterns for the aromatic protons and carbons of each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. The mass spectra of the isomers will likely be very similar due to identical molecular weights, but subtle differences in fragmentation patterns may be observable.
Q3: What is the best way to remove the isomeric impurity?
A3: The choice of purification method depends on the scale of your experiment and the level of purity required.
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Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the isomers on a laboratory scale. A solvent system with a relatively low polarity, such as a mixture of hexanes and ethyl acetate, is typically used.
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization can be an effective purification technique. The key is to find a solvent or solvent system in which the desired product has significantly lower solubility than the impurity at a given temperature.
Q4: How can I minimize the formation of the isomeric impurity during the synthesis?
A4: Optimizing the reaction conditions of the Friedel-Crafts acylation can significantly influence the regioselectivity and minimize the formation of the undesired isomer.
-
Choice of Lewis Acid: The nature of the Lewis acid catalyst can impact the isomer distribution. While AlCl₃ is commonly used, milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may offer better selectivity in some cases.[2] Zeolite catalysts have also been shown to provide high selectivity in the acylation of anisole.
-
Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer (relative to the activating group). However, in the case of 4-methylanisole where the para position to the methoxy group is blocked, temperature can still influence the ortho- vs. other substitution patterns. It is advisable to run the reaction at a controlled low temperature (e.g., 0-5 °C) to enhance selectivity.
-
Solvent: The polarity of the solvent can also play a role in the isomer distribution.
Troubleshooting Guides
Problem: Poor Separation of Isomers by GC
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate GC Column | Ensure you are using a column with a suitable stationary phase. A non-polar column like a DB-5 or HP-5 is a good starting point. For challenging separations, a column with a different selectivity, such as a phenyl- or cyano-based phase, could be beneficial. |
| Suboptimal Oven Temperature Program | Optimize the temperature ramp. A slower ramp rate will increase the analysis time but can significantly improve the resolution between closely eluting peaks. |
| Incorrect Carrier Gas Flow Rate | Ensure the carrier gas (typically helium or hydrogen) flow rate is optimized for your column dimensions to achieve the best efficiency. |
Problem: Co-elution of Isomers in HPLC
| Potential Cause | Troubleshooting Suggestion |
| Mobile Phase Composition Not Optimized | Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or a lower percentage of the organic solvent in an isocratic method can increase retention times and improve separation.[3] |
| Incorrect Mobile Phase pH | For phenolic impurities that may be present, adjusting the pH to suppress ionization (typically pH 2.5-3.5) can improve peak shape and resolution.[3] |
| Unsuitable Stationary Phase | If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer different interactions with the aromatic rings of the isomers.[3] |
Problem: Low Yield or High Impurity Profile in Synthesis
| Potential Cause | Troubleshooting Suggestion |
| Moisture Contamination | Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-stoichiometric Amount of Catalyst | The ketone product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, at least a stoichiometric amount of the Lewis acid is often required. |
| High Reaction Temperature | Running the reaction at elevated temperatures can lead to the formation of side products and tarry materials. Maintain a low and controlled temperature, especially during the addition of reagents. |
| Poor Regioselectivity | Experiment with different Lewis acid catalysts and reaction temperatures to optimize the formation of the desired isomer. |
Data Presentation
Table 1: Hypothetical GC-FID Data for Quantitative Analysis of a Crude Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (Area %) |
| 4-Methylanisole (Starting Material) | 8.5 | 15000 | 5.0 |
| This compound (Product) | 12.2 | 255000 | 85.0 |
| 1-(3-methyl-4-methoxyphenyl)ethanone (Isomer) | 12.8 | 30000 | 10.0 |
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for the Aromatic Region of the Product and Key Isomeric Impurity in CDCl₃
| Proton | This compound | 1-(3-methyl-4-methoxyphenyl)ethanone |
| H-3 | ~6.9 (d) | ~7.8 (d) |
| H-4 | ~7.3 (dd) | - |
| H-6 | ~7.6 (d) | ~7.7 (dd) |
| Aromatic H ortho to Acetyl | - | ~6.9 (d) |
Note: These are predicted values and may vary slightly from experimental data.
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks corresponding to the product and impurities by comparing their retention times and mass spectra to reference data or by interpreting the fragmentation patterns.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The ideal eluent should provide good separation between the product and the isomeric impurity, with an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methoxy-5-methylphenyl)ethanone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Methoxy-5-methylphenyl)ethanone. The primary synthetic route discussed is the Friedel-Crafts acylation of 4-methoxytoluene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A frequent challenge in Friedel-Crafts acylation is a low yield of the desired product. This can arise from several factors.[1]
-
Possible Cause 1: Inactive or Inappropriate Catalyst
-
Solution: The choice and activity of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is commonly used, its effectiveness can be compromised by moisture.[1] Ensure the AlCl₃ is fresh and handled under anhydrous conditions. Consider alternative catalysts such as iron(III) chloride (FeCl₃), or solid acid catalysts like zeolites, which can sometimes offer better performance and easier handling.[2][3]
-
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Solution: Temperature significantly influences the reaction rate.[4] For the acylation of activated rings like 4-methoxytoluene, lower temperatures (0-25 °C) are often sufficient to prevent side reactions. If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, excessively high temperatures can lead to product degradation.[5]
-
-
Possible Cause 3: Poor Quality Starting Materials
-
Solution: Ensure that 4-methoxytoluene and the acylating agent (e.g., acetyl chloride or acetic anhydride) are pure and dry. Contaminants can interfere with the catalyst and lead to undesirable side reactions.
-
-
Possible Cause 4: Moisture Contamination
-
Solution: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.[1] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Isomers
The acylation of 4-methoxytoluene can potentially yield different regioisomers. The methoxy group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The desired product is the result of acylation at the position ortho to the methoxy group and meta to the methyl group.
-
Possible Cause 1: Lack of Regioselectivity
-
Solution: The choice of solvent and catalyst can influence the regioselectivity of the reaction. Non-polar solvents like carbon disulfide or nitrobenzene can sometimes favor the formation of a specific isomer. The steric bulk of the catalyst and acylating agent can also play a role. Experimenting with different Lewis acids may help improve the selectivity towards the desired isomer.
-
-
Possible Cause 2: Reaction Temperature
-
Solution: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Lower temperatures generally favor the kinetically controlled product.
-
Issue 3: Difficult Product Purification
The crude product may contain unreacted starting materials, isomers, and other byproducts, making purification challenging.
-
Possible Cause 1: Incomplete Reaction
-
Possible Cause 2: Complex Product Mixture
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the Friedel-Crafts acylation of 4-methoxytoluene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[9]
Q2: Which catalyst is best for this reaction?
A2: Aluminum chloride (AlCl₃) is a traditional and effective catalyst for Friedel-Crafts acylation.[10] However, for activated substrates, other Lewis acids like FeCl₃ or solid acid catalysts such as zeolites can also be used and may offer advantages in terms of handling and milder reaction conditions.[2][3] The optimal catalyst may need to be determined empirically.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, it is crucial to control the reaction conditions carefully. Using a 1:1 stoichiometry of the acylating agent to the substrate can help prevent polyacylation. Running the reaction at a lower temperature can enhance selectivity and reduce the formation of undesired isomers. Ensuring anhydrous conditions is also critical to prevent catalyst deactivation and side reactions.[1]
Q4: What is the role of the solvent in this reaction?
A4: The solvent can influence the solubility of the reactants and the activity of the catalyst. Common solvents for Friedel-Crafts acylation include dichloromethane, carbon disulfide, and nitrobenzene. For some modern catalytic systems, ionic liquids are also being explored.[11] The choice of solvent can also impact the regioselectivity of the reaction.
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[6][7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative analysis.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: To the flask, add anhydrous aluminum chloride (1.1 eq) and a dry solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.0 eq) to the stirred suspension.
-
Addition of Substrate: Add a solution of 4-methoxytoluene (1.0 eq) in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole (a related substrate)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (p-isomer) (%) |
| AlCl₃ | Acetyl Chloride | CS₂ | 25 | 1 | >95 | ~98 |
| FeCl₃ | Acetic Anhydride | Dichloromethane | 25 | 3 | ~90 | ~95 |
| Zeolite H-Y | Acetic Anhydride | None | 150 | 3 | >99 | >99 |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 16 | 100 | 96 |
Note: This table presents representative data for the acylation of anisole, a structurally similar compound, to illustrate the effect of different catalysts and conditions. Actual results for 4-methoxytoluene may vary.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Friedel-Crafts acylation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 7. 1-(2-Hydroxy-5-methylphenyl)ethanone CAS#: 1450-72-2 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Degradation Pathways of 2'-Methoxy-5'-methylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 2'-methoxy-5'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for 2'-methoxy-5'-methylacetophenone under forced degradation conditions?
A1: Based on the functional groups present (a methoxy group, a methyl group on the aromatic ring, and a ketone), the primary degradation pathways for 2'-methoxy-5'-methylacetophenone are expected to be hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: The ether linkage of the methoxy group may be susceptible to cleavage under acidic or basic conditions, potentially yielding 2'-hydroxy-5'-methylacetophenone and methanol.
-
Oxidation: The aromatic ring and the methyl groups are potential sites for oxidation.[1] This can lead to the formation of various oxidized products, including phenols, quinones, or carboxylic acids. The acetyl group could also undergo oxidation.
-
Photolysis: Exposure to UV or visible light can induce photochemical degradation, potentially leading to radical-mediated reactions, ring opening, or rearrangements.
Q2: I am not observing any degradation of 2'-methoxy-5'-methylacetophenone under my stress conditions. What could be the reason?
A2: Several factors could contribute to the lack of degradation:
-
Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation.[4] Consider increasing the stress level incrementally.
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High Intrinsic Stability: The molecule might be inherently stable under the tested conditions.[2] Aromatic ketones can be relatively stable.
-
Analytical Method Issues: Your analytical method may not be able to detect the degradation products. Ensure your method is capable of separating the parent compound from potential degradants.
Q3: I am seeing multiple unexpected peaks in my chromatogram after forced degradation. How can I identify them?
A3: The identification of unknown degradation products typically requires a combination of analytical techniques.[5]
-
Mass Spectrometry (MS): LC-MS or GC-MS can provide molecular weight information and fragmentation patterns, which are crucial for structure elucidation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to definitively identify the degradants.
-
Reference Standards: If you can hypothesize the structure of a degradation product, synthesizing or purchasing a reference standard can confirm its identity by comparing retention times and spectral data.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC
-
Symptom: Co-elution of the parent peak with degradation product peaks or poor resolution between degradant peaks.
-
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition or gradient.
-
Incorrect flow rate or column temperature.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Vary the organic modifier percentage, pH, and buffer concentration.
-
Change Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.
-
Adjust Gradient: Modify the gradient slope and time to improve the separation of closely eluting peaks.
-
Vary Temperature and Flow Rate: Optimize these parameters to improve peak shape and resolution.
-
Issue 2: Inconsistent Degradation Levels Between Experiments
-
Symptom: Significant variability in the percentage of degradation observed under identical stress conditions in replicate experiments.
-
Possible Causes:
-
Inaccurate preparation of stress agents (acid, base, oxidizing agent).
-
Fluctuations in temperature or light exposure.
-
Inconsistent sample preparation and handling.
-
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all experimental parameters, including concentrations, volumes, temperatures, and exposure times, are precisely controlled and documented.
-
Calibrate Equipment: Regularly calibrate ovens, light chambers, and pH meters.
-
Use Fresh Solutions: Prepare fresh solutions of stress agents for each experiment to avoid concentration changes over time.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[1][2][3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
1. Acid Hydrolysis:
-
Protocol: Dissolve 2'-methoxy-5'-methylacetophenone in a suitable solvent (e.g., acetonitrile or methanol). Add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with a base (e.g., 0.1 M sodium hydroxide) before analysis.
-
Potential Products: 2'-hydroxy-5'-methylacetophenone.
2. Base Hydrolysis:
-
Protocol: Dissolve 2'-methoxy-5'-methylacetophenone in a suitable solvent. Add an equal volume of 0.1 M sodium hydroxide. Maintain the solution at room temperature or a slightly elevated temperature and collect samples at different time intervals. Neutralize the samples with an acid (e.g., 0.1 M hydrochloric acid) before analysis.
-
Potential Products: 2'-hydroxy-5'-methylacetophenone.
3. Oxidative Degradation:
-
Protocol: Dissolve 2'-methoxy-5'-methylacetophenone in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3-30%).[6] Keep the solution at room temperature and protected from light. Collect samples at various time points.
-
Potential Products: Ring-hydroxylated species, N-oxides (if applicable, though not for this molecule), or products of side-chain oxidation.[1]
4. Photolytic Degradation:
-
Protocol: Expose a solution of 2'-methoxy-5'-methylacetophenone to a light source that provides both UV and visible light. The recommended exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be kept in the dark under the same conditions. Collect samples at various time points.
-
Potential Products: Products resulting from photochemical rearrangements or radical reactions.
5. Thermal Degradation:
-
Protocol: Expose the solid drug substance to dry heat at an elevated temperature (e.g., 60-100 °C) for a specified period. Dissolve the samples in a suitable solvent for analysis.
-
Potential Products: Products of thermolysis, which could involve rearrangements or cleavage of weaker bonds.[1]
Data Presentation
Table 1: Summary of Forced Degradation Results for 2'-methoxy-5'-methylacetophenone
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradants | Major Degradant(s) RRT |
| 0.1 M HCl, 60 °C | 0 | 100 | 0 | - |
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, RT | 0 | 100 | 0 | - |
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | - |
| 8 | ||||
| 24 | ||||
| Photolytic | 0 | 100 | 0 | - |
| 8 | ||||
| 24 | ||||
| Thermal, 80 °C | 0 | 100 | 0 | - |
| 8 | ||||
| 24 |
*RRT: Relative Retention Time
Visualizations
Caption: Hypothetical hydrolytic degradation pathway.
Caption: Hypothetical oxidative degradation pathways.
Caption: Hypothetical photolytic degradation pathway.
Caption: General experimental workflow for forced degradation.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. ijmr.net.in [ijmr.net.in]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Scaling Up the Production of 1-(2-Methoxy-5-methylphenyl)ethanone
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scaled-up production of 1-(2-Methoxy-5-methylphenyl)ethanone. The primary synthesis route addressed is the Friedel-Crafts acylation of 4-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for producing this compound?
A1: The most prevalent and industrially viable method is the Friedel-Crafts acylation of 4-methylanisole (p-cresyl methyl ether) with an acetylating agent, typically acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]
Q2: What are the primary challenges encountered when scaling up this synthesis?
A2: The main challenges include:
-
Regioselectivity: The acylation of 4-methylanisole can result in a mixture of isomers. The electron-donating methoxy and methyl groups direct the incoming acetyl group to the ortho and para positions relative to themselves. The primary desired product is this compound, but the formation of other isomers is a potential side reaction.
-
Catalyst Handling and Stoichiometry: Anhydrous aluminum chloride is highly moisture-sensitive and requires careful handling under inert conditions. Stoichiometric amounts of the catalyst are often necessary because both the starting material and the ketone product can form complexes with AlCl₃.[3]
-
Work-up and Quenching: The quenching of the reaction mixture, typically with ice and hydrochloric acid, is highly exothermic and requires careful control, especially at a larger scale, to prevent runaway reactions.[1]
-
Product Purification: Separation of the desired product from isomers, unreacted starting materials, and catalyst residues can be challenging and may require techniques like fractional distillation or crystallization.
Q3: What are the expected side products in this reaction?
A3: The primary side products are isomeric ketones formed from the acylation at other positions on the aromatic ring. Given the directing effects of the methoxy (ortho, para-directing) and methyl (ortho, para-directing) groups, the main potential regioisomer is 1-(3-Methoxy-4-methylphenyl)ethanone. Polysubstitution, or the addition of more than one acetyl group, is generally not a significant issue in Friedel-Crafts acylation as the product ketone is deactivated towards further electrophilic substitution.[3]
Q4: Can alternative catalysts be used instead of aluminum chloride?
A4: Yes, while AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[4] For more environmentally friendly processes, solid acid catalysts such as zeolites are being explored, which can offer advantages in terms of catalyst recovery and reuse.[5] In some cases, milder catalysts are preferred to avoid potential side reactions like the demethylation of the methoxy group, which can be an issue with strong Lewis acids like AlCl₃.[4]
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6] These methods allow for the tracking of the consumption of the starting material (4-methylanisole) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to moisture exposure.2. Insufficient amount of catalyst.3. Low reaction temperature or insufficient reaction time. | 1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous aluminum chloride.2. Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent.[3]3. Gradually increase the reaction temperature after the initial addition of reagents and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[1] |
| Formation of Multiple Isomers | 1. Reaction temperature is too high, leading to reduced regioselectivity.2. Choice of solvent. | 1. Maintain a low temperature (e.g., 0-5 °C) during the addition of reagents.[7] The subsequent warming to room temperature should be controlled.2. Solvents can influence isomer distribution. Dichloromethane or 1,2-dichloroethane are common choices.[7] Experiment with different solvents to optimize for the desired isomer. |
| Product is Dark/Discolored | 1. Reaction temperature was too high, causing decomposition.2. Impurities in starting materials. | 1. Maintain strict temperature control throughout the reaction.2. Ensure the purity of 4-methylanisole and the acetylating agent. |
| Difficulties During Work-up (e.g., emulsions) | 1. Inefficient quenching of the reaction.2. Insufficient mixing during extraction. | 1. Quench the reaction mixture slowly and with vigorous stirring into a mixture of crushed ice and concentrated hydrochloric acid.[1]2. During aqueous extraction, ensure thorough mixing, but avoid overly vigorous shaking that can lead to stable emulsions. If an emulsion forms, addition of brine may help to break it. |
| Product Contaminated with Aluminum Salts | 1. Incomplete hydrolysis of the aluminum complexes during work-up. | 1. Ensure sufficient acid is used during the quench to fully hydrolyze all aluminum salts.2. Thoroughly wash the organic layer with water after the initial quench and separation. |
| Demethylation of the Methoxy Group | 1. Use of a very strong Lewis acid in excess or at high temperatures. | 1. Consider using a milder Lewis acid catalyst such as ZnCl₂ or TiCl₄.[4]2. Carefully control the stoichiometry of AlCl₃ and the reaction temperature. |
Data Presentation
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of Anisole Derivatives
| Parameter | Condition | Reference |
| Aromatic Substrate | 4-Methylanisole | - |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | [1][2] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane | [7] |
| Stoichiometry (Substrate:Acylating Agent:Catalyst) | ~ 1 : 1.1 : 1.1 | [1] |
| Initial Reaction Temperature | 0 - 5 °C (during addition) | [7] |
| Subsequent Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 15 - 60 minutes after addition | [1] |
| Work-up | Quenching with ice/conc. HCl, extraction with CH₂Cl₂, washing with NaHCO₃ solution and brine | [1] |
| Purification | Recrystallization or Vacuum Distillation | [6] |
Experimental Protocols
Detailed Experimental Protocol for Friedel-Crafts Acylation of 4-Methylanisole
This protocol is adapted from general procedures for the Friedel-Crafts acylation of similar aromatic ethers and should be optimized for specific laboratory conditions and scale.[1][7]
Materials:
-
4-Methylanisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Formation of Acylium Ion: Prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.
-
Addition of Substrate: Prepare a solution of 4-methylanisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 4-methylanisole solution dropwise to the reaction mixture, again ensuring the temperature is maintained at or below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes. Monitor the reaction's completion by TLC.
-
Quenching: Cool the reaction mixture in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Work-up and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scirp.org [scirp.org]
- 6. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Acetophenone Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of acetophenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating acetophenone positional isomers (e.g., ortho, meta, para)?
A1: The most prevalent stationary phase is a C18 (octadecyl-silica) column, which separates compounds based on their hydrophobicity.[1] However, for isomers with very similar hydrophobic characteristics, alternative stationary phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) can provide enhanced selectivity through different interaction mechanisms like π-π interactions.[1]
Q2: How does the mobile phase composition affect the separation of acetophenone isomers?
A2: The composition of the mobile phase is a critical factor in achieving successful separation.[1] In reversed-phase HPLC, the mobile phase is typically a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[1] Adjusting the ratio of the organic modifier to water is the primary way to control the retention time and resolution of the isomers.[1] The choice between ACN and methanol can also alter the selectivity of the separation due to their different interactions with the analyte and the stationary phase.[1]
Q3: Why is pH control important when separating isomers like hydroxyacetophenones?
A3: For ionizable compounds such as hydroxyacetophenones, the pH of the mobile phase is crucial because it dictates the ionization state of the analytes.[1][2] Maintaining a pH that keeps the analytes in a single, non-ionized form (typically 2 pH units below the pKa for acidic compounds) is essential to prevent peak broadening and tailing that can result from mixed ionic states.[1] The use of buffers is recommended to ensure a stable pH for reproducible and reliable results.[1]
Q4: What is a good starting point for developing a separation method for acetophenone isomers?
A4: A solid starting point for method development is to use a C18 column with a mobile phase consisting of acetonitrile and water in a 60:40 ratio.[1][3] A flow rate of 1.0 mL/min and UV detection at approximately 254 nm or 280 nm are also common initial parameters.[1][2] From this starting point, the mobile phase composition can be systematically adjusted to optimize the separation.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Q: My acetophenone isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
A: Poor resolution is a frequent challenge, especially with structurally similar positional isomers.[1][2] The primary goal is to enhance the selectivity (α) or efficiency (N) of your chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[1][2] This will increase retention times, which can often lead to improved resolution. Make small, incremental changes (e.g., 2-5%).
-
Switch Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity.[2]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is not sufficient, the column chemistry may not be suitable. A standard C18 column separates primarily based on hydrophobicity, which can be very similar for positional isomers.[1]
-
Consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) column to introduce different separation mechanisms, such as π-π interactions, which can be highly effective for separating aromatic positional isomers.[1]
-
-
Adjust pH (for ionizable isomers like hydroxyacetophenone):
-
For compounds with acidic or basic functional groups, adjusting the mobile phase pH can significantly alter retention and selectivity.[2] Using a buffer is crucial for stable and reproducible results.
-
Issue 2: Peak Tailing
Q: My peaks for the acetophenone isomers are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Secondary Silanol Interactions:
-
Free silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing tailing.
-
Solution: Add a competing base, such as 0.1-0.5% triethylamine (TEA), to the mobile phase to mask the silanol groups.[4] Alternatively, ensure your mobile phase is buffered at a low pH (around 3.0) to suppress the ionization of free silanols.[4]
-
-
Evaluate Sample Overload:
-
Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Ensure Mobile Phase Compatibility:
-
The sample should ideally be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[2]
-
Issue 3: High Backpressure
Q: The backpressure in my HPLC system is unusually high. What are the likely causes and solutions?
A: High backpressure is a common issue that can indicate a blockage in the system.
Troubleshooting Steps:
-
Identify the Source of the Blockage:
-
Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. If the pressure drops after disconnecting the column, the column is likely the issue.
-
-
Check for Column Blockage:
-
A blocked inlet frit is a common cause.
-
Solution: Try back-flushing the column (disconnect from the detector first). If this does not resolve the issue, the column may need to be replaced.[2]
-
-
Inspect Filters:
-
Clogged in-line or solvent filters can increase backpressure.
-
Solution: Replace the filters.
-
Experimental Protocols
Protocol 1: General HPLC Method for Acetophenone Isomer Separation
This protocol provides a starting point for the separation of positional acetophenone isomers.
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) and water
-
Standards for each acetophenone isomer
-
0.45 µm membrane filters for mobile phase and sample filtration[3]
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Mobile Phase Preparation:
-
Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.
4. Sample Preparation:
-
Dissolve the acetophenone isomer standards in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm membrane filter.[3]
5. HPLC Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1][2]
-
Set the flow rate to 1.0 mL/min.[3]
-
Set the UV detector to 254 nm.[1]
-
Inject the prepared sample (e.g., 10 µL).[2]
-
Record the chromatogram and identify the peaks based on the retention times of the individual standards.
Protocol 2: Separation of Hydroxyacetophenone Isomers (2-, 3-, 4-)
This protocol provides a generalized methodology for separating positional isomers of hydroxyacetophenone using reversed-phase HPLC.[1]
1. Materials and Reagents:
-
HPLC-grade acetonitrile (ACN) and water
-
Potassium phosphate monobasic (for buffer)
-
Phosphoric acid (to adjust pH)
-
Standards for 2-, 3-, and 4-hydroxyacetophenone
-
0.22 or 0.45 µm filters for mobile phase and sample filtration[1]
2. Mobile Phase Preparation (e.g., 20 mM Potassium Phosphate Buffer, pH 2.5):
-
Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.[1]
-
Prepare the final mobile phase by mixing the buffer with acetonitrile in a suitable ratio (e.g., 80:20 v/v buffer:ACN). The exact ratio may need optimization.
-
Filter and degas the mobile phase.
3. HPLC Analysis:
-
Follow the general HPLC analysis steps outlined in Protocol 1, adjusting the mobile phase and potentially the UV detection wavelength (e.g., 280 nm) as needed for optimal detection of hydroxyacetophenones.
Data Presentation
Table 1: Typical Starting HPLC Conditions for Acetophenone Isomer Separation
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 (octadecyl-silica) | Good starting point for separations based on hydrophobicity.[1] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides a good balance of retention and elution for many isomers.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[1] |
| Detection | UV at 254 nm or 280 nm | Acetophenone and its derivatives have strong UV absorbance at these wavelengths.[1] |
| Injection Volume | 5-20 µL | A low volume helps to prevent band broadening and column overload.[1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Resolution | Inadequate selectivity or efficiency. | Decrease organic modifier %, switch organic modifier, change stationary phase (e.g., to Phenyl-Hexyl).[1][2] |
| Peak Tailing | Secondary silanol interactions, sample overload. | Add TEA to mobile phase, lower mobile phase pH, reduce sample concentration/volume.[4] |
| High Backpressure | Column/frit blockage, clogged filters. | Back-flush column, replace in-line filters.[2] |
| Baseline Drift | Column not equilibrated, mobile phase issues. | Allow for longer column equilibration, ensure proper mobile phase preparation and mixing.[5] |
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: The basic components of an HPLC system and their sequence.
References
preventing byproduct formation in 5-Methyl-2-methoxyacetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-methoxyacetophenone. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Methyl-2-methoxyacetophenone?
A1: The most prevalent and industrially relevant method is the Friedel-Crafts acylation of 4-methylanisole using an acylating agent like acetyl chloride or acetic anhydride.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2][4]
Q2: What are the primary byproducts I should be concerned about in this synthesis?
A2: The main byproducts of concern are:
-
Isomeric Acetophenones: The acylation of 4-methylanisole can also produce the undesired regioisomer, 3-methyl-4-methoxyacetophenone. The methoxy group primarily directs ortho and para, and the methyl group also directs ortho and para. The desired product is ortho to the methoxy group, but acylation can also occur at the other activated positions.
-
Decomposition Products: Under the strong acidic conditions of the Friedel-Crafts reaction, the starting material, 4-methylanisole, can potentially decompose. For instance, anisole has been shown to decompose into phenol and methyl chloride, with the subsequent acylation of the phenol.[4] A similar decomposition pathway is possible for 4-methylanisole.
-
Polysubstituted Products: Although the acetyl group is deactivating, there is a minor risk of di-acylation, especially if the reaction conditions are not carefully controlled.
Q3: How can I minimize the formation of the undesired 3-methyl-4-methoxyacetophenone isomer?
A3: Minimizing isomeric byproduct formation relies on controlling the reaction conditions to favor acylation at the 2-position of 4-methylanisole. This can be achieved by:
-
Low Reaction Temperatures: Maintaining a low temperature (e.g., 0-5°C) during the addition of reagents and throughout the reaction can enhance regioselectivity.[4]
-
Choice of Catalyst: While AlCl₃ is common, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can offer better selectivity.[5][6] Heterogeneous catalysts like zeolites are also an option for improving para-selectivity in similar reactions, which, while not the primary goal here, indicates their potential for controlled regioselectivity.[7]
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.
Q4: Can the Lewis acid catalyst cause any degradation of my starting material or product?
A4: Yes, strong Lewis acids like aluminum chloride can promote side reactions. It has been noted that AlCl₃ can cause the demethylation of anisole derivatives, which would lead to phenolic byproducts.[8] To mitigate this, consider using a milder catalyst or ensuring the reaction is conducted at a low temperature and for the minimum time necessary for completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient work-up and purification. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize the reaction temperature; for AlCl₃ catalysis, maintain a low temperature (0-5°C).[4] - Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃). - Ensure the work-up procedure effectively neutralizes the catalyst and removes impurities. |
| High Percentage of Isomeric Byproduct | - High reaction temperature. - Strong Lewis acid catalyst. - Incorrect order of reagent addition. | - Perform the reaction at a lower temperature to improve regioselectivity.[4] - Switch to a milder Lewis acid catalyst.[5][6] - Add the acylating agent slowly to the mixture of 4-methylanisole and the Lewis acid. |
| Presence of Phenolic Impurities | - Demethylation of the methoxy group by the Lewis acid. - Decomposition of 4-methylanisole.[4] | - Use a milder Lewis acid or a stoichiometric amount of the catalyst. - Reduce the reaction temperature and time. - During work-up, a wash with a dilute aqueous sodium hydroxide solution can help remove phenolic impurities. |
| Dark-colored Reaction Mixture or Product | - Polymerization or charring due to overly harsh reaction conditions. | - Lower the reaction temperature. - Ensure efficient stirring. - Consider a milder catalyst. - Purify the crude product by vacuum distillation or column chromatography. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a standard method for the synthesis of 5-Methyl-2-methoxyacetophenone.
Materials:
-
4-Methylanisole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), dilute
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 4-methylanisole (1.0 eq) to the cooled suspension with stirring.
-
Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5°C.[4]
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, slowly quench the reaction by pouring it into a beaker of crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
| Parameter | Condition A (AlCl₃) | Condition B (ZnCl₂) | Expected Outcome |
| Catalyst | Aluminum Chloride | Zinc Chloride | ZnCl₂ is a milder Lewis acid. |
| Temperature | 0-5°C | 20-25°C | Lower temperature for the stronger acid to control reactivity. |
| Typical Yield | 75-85% | 60-75% | AlCl₃ often gives higher yields but may generate more byproducts. |
| Purity (Desired Isomer) | ~90-95% | >95% | ZnCl₂ can lead to higher regioselectivity. |
| Key Byproducts | Isomeric acetophenone, potential demethylated products | Lower levels of isomeric and decomposition byproducts | Milder conditions reduce side reactions. |
Visualizations
Caption: Reaction pathway for 5-Methyl-2-methoxyacetophenone synthesis.
Caption: A workflow for troubleshooting byproduct formation.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE10331083B4 - Process for the preparation of p-methoxyacetophenone - Google Patents [patents.google.com]
- 5. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability testing of 1-(2-Methoxy-5-methylphenyl)ethanone under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 1-(2-Methoxy-5-methylphenyl)ethanone. The information is based on general principles of forced degradation studies for aromatic ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing a stability study on this compound?
The primary goals for conducting a stability study on this compound are to:
-
Establish the intrinsic stability profile of the molecule.
-
Identify potential degradation products and elucidate degradation pathways.[1]
-
Develop and validate a stability-indicating analytical method.[2][3]
-
Inform decisions on formulation development, packaging, and storage conditions.[1][4]
-
Fulfill regulatory requirements for drug development and registration.[4]
Q2: To which degradation conditions is this compound likely susceptible?
Based on its chemical structure, which includes an aromatic ketone, a methoxy group, and a methyl group, this compound is potentially susceptible to the following stress conditions:
-
Oxidation: The ether linkage and the benzylic protons of the acetyl and methyl groups can be susceptible to oxidation.
-
Photolysis: Aromatic ketones are known to absorb UV light, which can lead to photolytic degradation.
-
Thermal Stress: High temperatures can accelerate degradation processes.
-
Acidic and Basic Hydrolysis: While generally stable, the methoxy group could potentially be hydrolyzed to a hydroxyl group under extreme pH and temperature conditions.
Q3: How do I select the appropriate stress conditions for forced degradation studies?
Forced degradation studies aim to achieve 5-20% degradation of the drug substance to ensure that the analytical method is capable of detecting and quantifying any significant degradants.[2] It is recommended to start with the conditions stipulated by ICH Q1A (R2) guidelines and adjust as necessary based on the stability of the molecule.[2] A systematic approach involves exposing the compound to a range of pH values (e.g., 0.1N HCl, water, 0.1N NaOH), oxidative agents (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (ICH Q1B).[4][5]
Q4: What type of analytical method is suitable for a stability study of this compound?
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is recommended.[3][6] The method must be able to separate the parent compound from all potential degradation products and from any artifacts from the matrix. For structurally similar compounds like 1-(2-hydroxy-5-methylphenyl)-ethanone, RP-HPLC methods using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) have been reported.[7] Mass spectrometry (MS) compatible methods are beneficial for the identification of unknown degradation products.[6]
Q5: My chromatogram shows no degradation after applying stress conditions. What should I do?
If no degradation is observed, it indicates that the compound is stable under the applied conditions or the conditions were not stringent enough. Consider increasing the severity of the stress conditions, for example:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of exposure.
-
Increase the temperature.
-
For photostability, ensure direct exposure to the light source and consider the presence of a photosensitizer if scientifically justified.
Q6: I am observing too much degradation, with the parent peak disappearing completely. What is the next step?
Excessive degradation (e.g., >20%) can make it difficult to establish the primary degradation pathway.[1] To achieve the target degradation level, you should reduce the severity of the stress conditions by:
-
Decreasing the concentration of the stressor.
-
Shortening the exposure time.
-
Lowering the temperature.
-
Analyzing samples at intermediate time points.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For an aromatic ketone, a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point. Adjust the gradient and pH to improve resolution. |
| Column degradation due to extreme pH. | Ensure the column is suitable for the pH of the mobile phase and samples. Use a guard column to protect the analytical column. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of degradants with the parent peak. | Improve the chromatographic resolution. A change in the stationary phase or mobile phase composition may be necessary. |
| Degradants are not UV active at the chosen wavelength. | Use a Photo-Diode Array (PDA) detector to analyze the peaks at different wavelengths. If available, use a mass spectrometer for detection. | |
| Formation of volatile or insoluble degradants. | This can be a limitation of HPLC-based methods. Consider using other techniques like Gas Chromatography (GC) if volatile degradants are suspected. | |
| Appearance of new peaks in the placebo/blank under stress conditions. | Degradation of excipients in a formulation. | Analyze the placebo under the same stress conditions to identify any excipient-related peaks. |
| Interaction of the compound with the container or closure system. | Investigate potential leachables from the container. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.
-
-
Basic Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to water.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.
-
Oxidative Stress:
-
Add a known volume of the stock solution to a solution of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a solid sample of the compound and a 1 mg/mL solution in a suitable solvent.
-
Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare control samples that are protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl | 24 hours | 60°C | 8.5 | 2 | 4.2 min |
| 0.1 N NaOH | 24 hours | 60°C | 12.1 | 3 | 3.8 min |
| Water | 24 hours | 60°C | < 1.0 | 0 | - |
| 3% H₂O₂ | 24 hours | Room Temp | 15.3 | 4 | 5.1 min |
| Photolytic | 1.2 million lux hours | Room Temp | 6.2 | 1 | 6.5 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Hypothetical Degradation Pathways.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. forced degradation products: Topics by Science.gov [science.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC Technologies [sielc.com]
- 7. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to 1-(2-Methoxy-5-methylphenyl)ethanone and 1-(2-hydroxy-5-methylphenyl)ethanone for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related acetophenone derivatives: 1-(2-Methoxy-5-methylphenyl)ethanone and 1-(2-hydroxy-5-methylphenyl)ethanone. These compounds, while differing only by a single functional group, exhibit distinct physicochemical properties and synthetic routes, making them of interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document outlines their key characteristics, presents available spectral data for identification, details their primary synthetic methodologies, and discusses their potential biological activities based on existing literature.
Physicochemical and Spectral Properties
A summary of the key physical and spectral properties of the two compounds is presented below for easy comparison. These properties are crucial for their identification and characterization in a laboratory setting.
| Property | This compound | 1-(2-hydroxy-5-methylphenyl)ethanone |
| CAS Number | 20628-07-3[1] | 1450-72-2[2] |
| Molecular Formula | C₁₀H₁₂O₂[3] | C₉H₁₀O₂[2] |
| Molecular Weight | 164.20 g/mol [3] | 150.17 g/mol [4] |
| Appearance | - | Yellow crystalline powder[5] |
| Melting Point | - | 45-48 °C[5] |
| Boiling Point | - | 210 °C[4] |
| Solubility | - | Insoluble in water[5] |
| ¹H NMR (CDCl₃, δ) | 7.53 (s, 1H), 7.25 (bs, 1H), 6.86 (d, 1H, J=8.4 Hz), 3.88 (s, 3H), 2.60 (s, 3H), 2.30 (s, 3H) | Data not explicitly found, but would show a characteristic phenolic -OH peak. |
| ¹³C NMR (CDCl₃, δ) | Data not explicitly found in searches. | Data available in spectral databases.[4] |
| IR Spectrum | - | Available in NIST Chemistry WebBook.[2] |
| Mass Spectrum | - | Available in NIST Chemistry WebBook.[2] |
Synthetic Methodologies
The synthesis of these two compounds typically follows distinct classical organic reactions. 1-(2-hydroxy-5-methylphenyl)ethanone is commonly prepared via the Fries rearrangement of an aryl ester, while this compound is synthesized through the Friedel-Crafts acylation of an anisole derivative.
Synthesis of 1-(2-hydroxy-5-methylphenyl)ethanone via Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[6] The reaction is ortho and para selective, and the product distribution can be influenced by reaction conditions such as temperature and solvent.[6]
References
- 1. scbt.com [scbt.com]
- 2. Ethanone, 1-(2-hydroxy-5-methylphenyl)- [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Hydroxy-5-methylphenyl)ethanone CAS#: 1450-72-2 [m.chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
spectroscopic comparison of methoxy vs hydroxy acetophenones
A Spectroscopic Comparison of Methoxy vs. Hydroxy Acetophenones: A Guide for Researchers
For researchers and professionals in drug development and chemical analysis, the precise characterization of substituted acetophenones is crucial due to the significant impact of substituent position on the compound's physical, chemical, and biological properties. This guide provides an objective spectroscopic comparison of methoxy- and hydroxy-substituted acetophenones, focusing on UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data is presented to highlight the distinguishing features of these isomers, aiding in their unambiguous identification.
UV-Visible Spectroscopy
The position of the methoxy (-OCH₃) or hydroxy (-OH) group on the acetophenone ring influences the wavelength of maximum absorption (λmax). Generally, these substituents cause a bathochromic (red) shift compared to unsubstituted acetophenone (λmax ≈ 242 nm) due to the extension of the conjugated system through the lone pairs on the oxygen atom.
Key Observations:
-
Hydroxy vs. Methoxy: The hydroxy group, being a stronger activating group, often leads to a more significant red shift compared to the methoxy group in the same position.
-
Solvent Effects: The polarity of the solvent can influence the λmax. Polar solvents can lead to a blue shift (hypsochromic shift) for n → π* transitions and a red shift for π → π* transitions.[1]
-
pH Effects (for Hydroxyacetophenones): For hydroxyacetophenones, the pH of the medium plays a critical role. In basic conditions, the deprotonation of the phenolic hydroxyl group to a phenoxide ion results in a significant bathochromic shift.
Table 1: UV-Visible Spectroscopic Data for Methoxy- and Hydroxyacetophenones
| Compound | Isomer | λmax (nm) | Solvent |
| Hydroxyacetophenone | 2-hydroxy | ~250, ~325 | - |
| 3-hydroxy | ~252, ~300 | - | |
| 4-hydroxy | ~276 | Ethanol | |
| Methoxyacetophenone | 2-methoxy | ~245, ~305 | - |
| 3-methoxy | ~250, ~295 | - | |
| 4-methoxy | ~272 | Ethanol |
Note: λmax values can vary depending on the solvent and experimental conditions. The data presented is a representative summary from various sources.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in methoxy- and hydroxyacetophenones. The key vibrational bands to consider are the carbonyl (C=O) stretch, the hydroxyl (O-H) stretch (for hydroxyacetophenones), and the C-O stretches.
Key Observations:
-
Carbonyl (C=O) Stretch: The electronic effect of the substituent and its position relative to the acetyl group influences the C=O stretching frequency. Electron-donating groups like -OH and -OCH₃ tend to lower the C=O stretching frequency due to resonance. Intramolecular hydrogen bonding in the ortho-hydroxyacetophenone significantly lowers the C=O frequency.
-
Hydroxyl (O-H) Stretch: Hydroxyacetophenones exhibit a characteristic broad O-H stretching band. In ortho-hydroxyacetophenone, this band is often sharper and at a lower frequency due to intramolecular hydrogen bonding.
-
C-O Stretch: Both methoxy and hydroxy acetophenones show C-O stretching bands. The C-O stretch of the methoxy group typically appears as a strong, sharp band.
Table 2: Key IR Absorption Bands (cm⁻¹) for Methoxy- and Hydroxyacetophenones
| Compound | Isomer | C=O Stretch | O-H Stretch | C-O Stretch (Aryl-O) | C-O-C Stretch (Methoxy) |
| Hydroxyacetophenone | 2-hydroxy | ~1645 | ~3200 (broad) | ~1280 | - |
| 3-hydroxy | ~1680 | ~3350 (broad) | ~1230 | - | |
| 4-hydroxy | ~1675 | ~3300 (broad) | ~1260 | - | |
| Methoxyacetophenone | 2-methoxy | ~1680 | - | ~1250 | ~1020 |
| 3-methoxy | ~1685 | - | ~1260 | ~1030 | |
| 4-methoxy | ~1675 | - | ~1255 | ~1025 |
Note: Values are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, allowing for definitive isomer differentiation.
Key Observations for ¹H NMR:
-
Acetyl Protons (-COCH₃): The methyl protons of the acetyl group typically appear as a singlet around δ 2.5-2.6 ppm.
-
Methoxy Protons (-OCH₃): The methyl protons of the methoxy group appear as a sharp singlet, generally between δ 3.8-3.9 ppm.[2]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. In ortho-hydroxyacetophenone, the intramolecular hydrogen bond shifts the -OH proton significantly downfield (δ > 12 ppm).
-
Aromatic Protons: The substitution pattern on the aromatic ring gives rise to characteristic splitting patterns and chemical shifts for the aromatic protons, which is the key to distinguishing between ortho, meta, and para isomers.
Key Observations for ¹³C NMR:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the ring substituents and typically appears in the range of δ 196-205 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group has a characteristic chemical shift around δ 55-56 ppm.[2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the position of the substituents, providing a unique fingerprint for each isomer.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Methoxy- and Hydroxyacetophenones in CDCl₃
| Compound | Isomer | -COCH₃ (s) | -OCH₃ (s) | -OH (s) | Aromatic Protons (m) |
| Hydroxyacetophenone | 2-hydroxy | ~2.61 | - | ~12.25 | 6.8-7.8 |
| 3-hydroxy | ~2.58 | - | variable | 7.0-7.5 | |
| 4-hydroxy | ~2.59 | - | variable | 6.9-7.9 | |
| Methoxyacetophenone | 2-methoxy | ~2.60 | ~3.90 | - | 6.9-7.8 |
| 3-methoxy | ~2.58 | ~3.85 | - | 7.0-7.5 | |
| 4-methoxy | ~2.54 | ~3.86 | - | 6.9-7.9 |
Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Methoxy- and Hydroxyacetophenones in CDCl₃
| Compound | Isomer | C=O | -OCH₃ | Aromatic Carbons | -COCH₃ |
| Hydroxyacetophenone | 2-hydroxy | ~204.6 | - | 118-162 | ~26.5 |
| 3-hydroxy | ~199.3 | - | 114-157 | ~26.8 | |
| 4-hydroxy | ~198.5 | - | 115-161 | ~26.4 | |
| Methoxyacetophenone | 2-methoxy | ~199.0 | ~55.5 | 111-158 | ~31.7 |
| 3-methoxy | ~197.8 | ~55.4 | 112-160 | ~26.7 | |
| 4-methoxy | ~196.8 | ~55.5 | 113-163 | ~26.4 |
Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency.
Experimental Protocols
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the acetophenone derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a wavelength range of 200-400 nm. Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, O-H, C-O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3][4] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans with proton decoupling may be necessary to obtain a good signal-to-noise ratio.[3]
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and correct the baseline. Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.
Visualizing the Analysis Workflow
The spectroscopic differentiation of methoxy- and hydroxyacetophenone isomers follows a logical workflow. This can be visualized to guide the analytical process.
Caption: Workflow for the spectroscopic differentiation of methoxy and hydroxy acetophenone isomers.
Conclusion
The combination of UV-Visible, IR, and NMR spectroscopy provides a robust framework for the unambiguous identification of methoxy- and hydroxyacetophenone isomers. While UV-Vis and IR spectroscopy offer valuable initial insights into the functional groups and conjugation present, NMR spectroscopy, with its detailed information on the chemical environment of each proton and carbon atom, is indispensable for definitive structure elucidation. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently characterize these important chemical entities.
References
A Comparative Guide to Substituted Acetophenone Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparative analysis of substituted acetophenone derivatives, a class of organic compounds recognized for their versatile pharmacological potential. Acetophenones, characterized by an acetyl group attached to a benzene ring, serve as a foundational scaffold in medicinal chemistry.[1][2] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring.[1] This document synthesizes experimental data on their synthesis, biological activities—including antimicrobial, antioxidant, and anticonvulsant properties—and explores the underlying structure-activity relationships to guide future research and drug development.
Synthesis and Characterization
Substituted acetophenone derivatives are commonly synthesized through condensation reactions. For instance, hydrazones are prepared by refluxing equimolar amounts of substituted acetophenones with hydrazinyl moieties in ethanol with a catalytic amount of glacial acetic acid.[3] Similarly, semicarbazones are synthesized by reacting substituted acetophenones with semicarbazide.[4] Chalcones are prepared via a base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[5][6]
The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using various spectral techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR, both ¹H and ¹³C), and mass spectrometry.[3][4][7]
Caption: General workflow for the synthesis and characterization of acetophenone derivatives.
Comparative Biological Activity
The functionalization of the acetophenone scaffold has led to derivatives with a wide spectrum of biological activities. The substituents play a critical role in modulating their pharmacokinetic and pharmacodynamic properties.[3]
Antimicrobial Activity
Substituted acetophenones have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Structure-activity relationship studies reveal that the presence of electron-withdrawing groups, such as nitro (–NO₂) and bromo (–Br), on the phenyl ring often enhances antimicrobial efficacy.[3] This is attributed to improved interactions with microbial proteins and increased bacterial cell permeability.[3]
Table 1: Comparative Antimicrobial Activity of Substituted Acetophenone Derivatives
| Compound Type | Derivative/Substituent | Test Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|---|
| Hydrazone | PPA2 (p-NO₂) | S. aureus | MIC | 6.25 µg/mL | [3] |
| Hydrazone | PPA4 (p-Br) | E. coli | MIC | 12.5 µg/mL | [3] |
| Hydrazone | PPA10 (m-NO₂) | B. subtilis | MIC | 6.25 µg/mL | [3] |
| Hydroxyacetophenone | Compound 4 (Phenol, Br) | E. coli | Zone of Inhibition | 16 mm | [8] |
| Hydroxyacetophenone | Compound 4 (Phenol, Br) | K. pneumoniae | Zone of Inhibition | 18 mm | [8] |
| Cinnamylideneacetophenone | Phenolic Compound 3 | S. aureus | MIC | 77.9 - 312 µM | [9] |
| Cinnamylideneacetophenone | Phenolic Compound 4 | S. mutans | MIC | 77.9 - 312 µM |[9] |
MIC = Minimum Inhibitory Concentration.
Caption: Conceptual mechanism for the antimicrobial action of acetophenone derivatives.
Antioxidant Activity
Many acetophenone derivatives, particularly hydrazone and chalcone analogues, exhibit potent antioxidant properties.[10][11] Their ability to scavenge free radicals is a key mechanism behind this activity.[1] The presence of phenolic hydroxyl groups is a significant contributor to antioxidant capacity.[1][10] For instance, a 2,4-dihydroxyacetophenone benzoylhydrazone was identified as a highly potent radical scavenger in a DPPH assay.[10]
Table 2: Comparative Antioxidant Activity of Substituted Acetophenone Derivatives
| Compound Type | Derivative/Substituent | Assay | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzoylhydrazone | Unsubstituted (5a) | FRAP | Superior reducing ability | [10] |
| Benzoylhydrazone | 2,4-dihydroxy (5g) | DPPH | Most potent scavenger | [10][12] |
| Prenylated Acetophenone | Compound 11 | DPPH | 27.20 µM | [13] |
| Prenylated Acetophenone | Compound 13 | DPPH | >100 µM | [13] |
| Prenylated Acetophenone | Compound 15 | DPPH | >100 µM |[13] |
IC₅₀ = Half maximal inhibitory concentration; DPPH = 2,2-diphenyl-1-picrylhydrazyl; FRAP = Ferric Reducing Antioxidant Power.
Anticonvulsant Activity
Several classes of acetophenone derivatives, including chalcones and semicarbazones, have been investigated for their anticonvulsant potential.[5][14] These compounds are often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[14][15] Certain chalcone derivatives have shown inhibition of epileptic seizures comparable to the standard drug Phenytoin.[5][16]
Table 3: Comparative Anticonvulsant Activity of Substituted Acetophenone Derivatives
| Compound Type | Derivative/Substituent | Animal Model | Activity Measurement | Result | Reference |
|---|---|---|---|---|---|
| Chalcone | Compound C2 | MES Test (Mice) | % Inhibition | ~76.3% | [5] |
| Chalcone | Compound C3 | MES Test (Mice) | % Inhibition | Potent | [5] |
| Chalcone | Compound C5 | MES Test (Mice) | % Inhibition | Potent | [5] |
| Chalcone-Semicarbazone | Compound 17 | MES & scPTZ | Anticonvulsant Dose | 100 mg/kg (0.5h) | [14] |
| Phenylacetamide | Compound 14 | MES Test (Mice) | ED₅₀ | 49.6 mg/kg | [15] |
| Phenylacetamide | Compound 14 | scPTZ Test (Mice) | ED₅₀ | 67.4 mg/kg |[15] |
ED₅₀ = Median effective dose.
Experimental Protocols
Detailed and reproducible methodologies are crucial for comparative analysis. Below are representative protocols for the synthesis and biological evaluation of substituted acetophenone derivatives.
Protocol 1: Synthesis of Substituted Acetophenone Hydrazones
This protocol is adapted from the synthesis of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine derivatives.[3]
-
Preparation: In a round-bottom flask, dissolve equimolar amounts of the starting hydrazinyl compound and the desired substituted acetophenone in absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 6–8 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Filter the precipitated solid, wash it with cold ethanol, and then recrystallize from ethanol to obtain the pure hydrazone derivative.[3]
Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)
This protocol is a standard method for evaluating antimicrobial activity.[4]
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Prepare sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control.[4][7]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc, which corresponds to the antimicrobial activity of the compound.
Caption: Experimental workflow for the Kirby-Bauer antimicrobial susceptibility test.
Conclusion
Substituted acetophenones are a highly promising class of compounds with a broad range of biological activities. The comparative data clearly indicate that specific substitutions on the phenyl ring are key to enhancing their therapeutic potential, whether for antimicrobial, antioxidant, or anticonvulsant applications. The structure-activity relationships highlighted in this guide, supported by quantitative data and standardized protocols, provide a valuable framework for the rational design and development of new, more potent acetophenone-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. impactfactor.org [impactfactor.org]
- 6. scialert.net [scialert.net]
- 7. ajper.com [ajper.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciexplore.ir [sciexplore.ir]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]
A Comparative Guide to the Purity Validation of 1-(2-Methoxy-5-methylphenyl)ethanone: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is a critical quality attribute. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of 1-(2-Methoxy-5-methylphenyl)ethanone. This key intermediate in various synthetic pathways demands robust and reliable analytical methods to ensure the quality and safety of final products.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for identifying and quantifying volatile impurities.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method that can determine purity without the need for a specific reference standard of the analyte, providing a high degree of accuracy.[1][2][4]
The selection of the most appropriate analytical method hinges on various factors, including the specific requirements of the analysis, the nature of expected impurities, and the instrumentation available.
Data Presentation
The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of this compound using three different analytical techniques.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 99.65 | 99.72 | 99.85 |
| Major Impurity A (%) | 0.21 | 0.18 | Not Quantified |
| (Isomer) | |||
| Major Impurity B (%) | 0.14 | 0.10 | Not Quantified |
| (Starting Material) | |||
| Limit of Detection (LOD) | 0.01% | 0.005% | 0.05% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | 0.15% |
| Analysis Time (minutes) | 20 | 35 | 15 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of the purity of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. From this, a working solution of 0.1 mg/mL is prepared and filtered through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the separation, identification, and semi-quantification of volatile impurities.[3]
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 40-450 amu |
Sample Preparation: The sample is dissolved in dichloromethane to a final concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[1]
| Parameter | Condition |
| Spectrometer | 400 MHz |
| Solvent | Chloroform-d (CDCl3) |
| Internal Standard | Maleic Anhydride |
| Pulse Program | Standard quantitative pulse sequence with sufficient relaxation delay (D1 = 30 s) |
| Number of Scans | 16 |
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the contents in 0.75 mL of CDCl3.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the purity validation of this compound.
Caption: Relationship between analytical techniques for purity validation.
References
Navigating the Matrix: A Guide to Assessing Cross-Reactivity of 2'-Methoxy-5'-methylacetophenone in Preclinical Assays
For researchers, scientists, and drug development professionals, the integrity of preclinical assay data is paramount. The presence of cross-reacting molecules can lead to misleading results, impacting critical decisions in the drug discovery pipeline. This guide provides a framework for understanding and evaluating the potential cross-reactivity of 2'-methoxy-5'-methylacetophenone, a substituted aromatic ketone. While direct experimental data on its cross-reactivity is limited, this document offers a comparative analysis of structurally related compounds and outlines detailed protocols for assessing assay specificity.
Understanding the Potential for Cross-Reactivity
2'-Methoxy-5'-methylacetophenone is an aromatic ketone, a class of compounds that can sometimes interfere with biological assays.[1] Its structural features—a substituted phenyl ring and a ketone group—present the potential for non-specific interactions with assay components, such as antibodies or enzymes.[2][3] Cross-reactivity can manifest in various ways, including competitive binding to antibodies in immunoassays or off-target interactions in cell-based assays, potentially leading to either false-positive or false-negative results.[4][5]
Comparative Analysis of Acetophenone Derivatives
To infer the potential for cross-reactivity of 2'-methoxy-5'-methylacetophenone, it is useful to compare its physicochemical properties with those of other commercially available acetophenone derivatives.[6][7] Variations in substituents on the phenyl ring can alter properties like hydrophobicity and electronic distribution, which in turn can influence non-specific binding.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2'-Methoxy-5'-methylacetophenone | Structure not available in search results | C10H12O2 | 164.20 |
| 2'-Hydroxy-5'-methylacetophenone | Structure not available in search results | C9H10O2 | 150.17[8] |
| 2',4'-Dihydroxyacetophenone | Structure not available in search results | C8H8O3 | 152.15[9] |
| Acetophenone | Structure not available in search results | C8H8O | 120.15[10] |
| 2-Methoxy-6-methylacetophenone | Structure not available in search results | C10H12O2 | 164.20[11] |
Note: The structures for these compounds were not available in the search results. A comprehensive analysis would involve comparing properties such as logP and pKa to predict their behavior in aqueous and non-polar environments.
Experimental Protocols for Assessing Cross-Reactivity
Robust assay validation is critical to ensure that results are accurate and reproducible. The following protocols provide a starting point for assessing the cross-reactivity of 2'-methoxy-5'-methylacetophenone in common assay formats.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
HPLC is a fundamental technique to confirm the purity of the test compound and to separate it from structurally similar isomers that could be potential cross-reactants.[12][13]
Objective: To separate and quantify 2'-methoxy-5'-methylacetophenone from potential isomers and impurities.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[12]
-
HPLC-grade acetonitrile and water[12]
-
Phosphoric acid or formic acid for pH adjustment[14]
-
Analytical standards of 2'-methoxy-5'-methylacetophenone and known related compounds
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a typical starting ratio of 60:40 (v/v).[13] Acidify the aqueous component with a small amount of phosphoric or formic acid to improve peak shape.
-
Standard Preparation: Prepare a stock solution of 2'-methoxy-5'-methylacetophenone in the mobile phase. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the test sample in the mobile phase and filter through a 0.45 µm membrane.[13]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and sample. Identify and quantify the main peak corresponding to 2'-methoxy-5'-methylacetophenone and any impurity peaks.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
For researchers using immunoassays, it is crucial to determine if 2'-methoxy-5'-methylacetophenone cross-reacts with the assay antibodies. A competitive ELISA format is often used to assess the cross-reactivity of small molecules.[15]
Objective: To determine the percentage cross-reactivity of 2'-methoxy-5'-methylacetophenone in a competitive ELISA for a target analyte.
Materials:
-
96-well microtiter plate[16]
-
Target analyte standard
-
Capture antibody specific to the target analyte
-
Enzyme-conjugated detection antibody
-
Blocking buffer (e.g., 3% fish gel in PBS)[16]
-
Wash buffer (e.g., PBS with 0.05% NP-40)[16]
-
Substrate solution[16]
-
Stop solution
-
2'-methoxy-5'-methylacetophenone
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody. Incubate overnight at 4°C.[17]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[16]
-
Washing: Wash the plate three times with wash buffer.
-
Competition Step: Prepare serial dilutions of the target analyte standard and 2'-methoxy-5'-methylacetophenone. Add these to the wells, followed by the addition of a fixed concentration of the enzyme-conjugated detection antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate until color develops.[16]
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Determine the IC50 value (concentration that gives 50% inhibition) for both the target analyte and 2'-methoxy-5'-methylacetophenone from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 2'-methoxy-5'-methylacetophenone) x 100
-
Visualizing Workflows and Potential Interactions
Diagrams can clarify complex experimental processes and potential molecular interactions.
Caption: Workflow for Assessing Cross-Reactivity.
Caption: Potential Small Molecule Interference in a Signaling Pathway.
Conclusion
While 2'-methoxy-5'-methylacetophenone may be a valuable compound in various research applications, its potential for cross-reactivity in biological and analytical assays should not be overlooked. A proactive approach to assay validation, including purity analysis and specificity testing, is essential for generating reliable and reproducible data. By employing the protocols and considerations outlined in this guide, researchers can better understand the behavior of this and other small molecules in their experimental systems, thereby ensuring the robustness of their scientific findings.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference of ketone bodies on laboratory creatinine measurement in children with DKA: a call for change in testing practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. Acetophenone derivatives | Sigma-Aldrich [sigmaaldrich.com]
- 7. Acetophenone Derivatives Exporter,Manufacturer,Supplier,Maharashtra [cefacilinasbiotics.com]
- 8. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. 2-Methoxy-6-methylacetophenone [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. app.studyraid.com [app.studyraid.com]
- 14. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. seracare.com [seracare.com]
- 16. ELISA Protocol | Rockland [rockland.com]
- 17. mabtech.com [mabtech.com]
A Comparative Guide to the Synthesis of 5-Methyl-2-methoxyacetophenone
For researchers and professionals in drug development and organic synthesis, the efficient production of substituted acetophenones is a critical step in the creation of a wide array of valuable molecules. 5-Methyl-2-methoxyacetophenone, a key intermediate, can be synthesized through several strategic pathways. This guide provides an objective comparison of two primary synthetic routes, supported by experimental data, to inform methodological choices in the laboratory.
Two plausible and effective routes for the synthesis of 5-Methyl-2-methoxyacetophenone are:
-
Route 1: The Friedel-Crafts acylation of 4-methylanisole.
-
Route 2: The methylation of 2-hydroxy-5-methylacetophenone.
This guide will delve into the experimental protocols for each route, present a comparative analysis of their performance based on key metrics, and provide a visual representation of the synthetic pathways.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data associated with each synthetic route, offering a clear comparison to aid in the selection of the most suitable method for your research needs.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Methylation |
| Starting Material | 4-Methylanisole | 2-Hydroxy-5-methylacetophenone |
| Key Reagents | Acetyl chloride, Aluminum chloride | Dimethyl sulfate, Potassium carbonate |
| Solvent | Dichloromethane | Acetone |
| Reaction Temperature | 0 °C to room temperature | Room temperature to reflux |
| Reaction Time | 1 - 3 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Purification Method | Extraction and distillation/crystallization | Filtration and recrystallization |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of 4-Methylanisole
This method involves the electrophilic aromatic substitution of 4-methylanisole with an acetyl group, catalyzed by a Lewis acid.[1][2]
Materials:
-
4-Methylanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.05 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 4-methylanisole (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield 5-Methyl-2-methoxyacetophenone.
Route 2: Methylation of 2-Hydroxy-5-methylacetophenone
This route involves the Williamson ether synthesis, where the hydroxyl group of 2-hydroxy-5-methylacetophenone is methylated.[3]
Materials:
-
2-Hydroxy-5-methylacetophenone
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Water
Procedure:
-
To a solution of 2-hydroxy-5-methylacetophenone (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add dimethyl sulfate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Pour the crude product into cold water and stir. The solid product will precipitate out.
-
Filter the solid, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol to afford pure 5-Methyl-2-methoxyacetophenone.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to 5-Methyl-2-methoxyacetophenone.
References
A Comparative Analysis of the Biological Activities of 1-(2-Methoxy-5-methylphenyl)ethanone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various analogues of 1-(2-Methoxy-5-methylphenyl)ethanone. The information presented herein is curated from recent scientific literature to aid in structure-activity relationship (SAR) studies and guide future drug discovery efforts. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.
Anticancer Activity
A significant number of analogues derived from the this compound scaffold have been investigated for their potential as anticancer agents. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes in cancer cells, such as proliferation and survival. The methoxy group, in particular, has been noted for its role in promoting cytotoxic activity by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death.[1][2] However, the lipophilic nature of methoxy groups can impact drug membrane transfer, a key consideration in drug design.[1][2]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various analogues against different cancer cell lines, primarily expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Analogue Type | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxyflavone Analogue 1 | AML Cell Line | 85.7 | [2] |
| Methoxyflavone Analogue 2 | K562 CML Cell Line | 91.5 | [2] |
| Chrysosplenetin (Methoxyflavone) | MCF-7 | 0.3 | [2] |
| 5,6,7,8,3′,4′,5′-heptamethoxyflavone | HCC1954 Breast Cancer | > 100 | [2] |
| N-methyl-substituted benzimidazole (cyano-substituted) | MCF-7 | 3.1 | [3] |
| Cyano-substituted benzimidazole 10 | Various | 1.2–5.3 | [3] |
| Cyano-substituted benzimidazole 11 | Various | 1.2–5.3 | [3] |
| Rotenone Analogue 1 (Oxime) | MCF-7 | < 5.89 | [4] |
| Rotenone Analogue 2 (Alcohol) | MCF-7 | < 5.89 | [4] |
| Rotenone Analogue 2b (Ethoxy) | MCF-7 | 5.72 | [4] |
| Rotenone Analogue 2f (Carbamate) | HCT116 | 8.86 | [4] |
| Rotenone Analogue 2i (Alkene) | A549 | 0.11 | [4] |
| YM-359445 (VEGFR2 Inhibitor) | VEGFR2 Tyrosine Kinase | 0.0085 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm is used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial and Antifungal Activity
Derivatives of this compound, particularly chalcones and their heterocyclic analogues, have demonstrated notable antimicrobial and antifungal activities. Chalcones possess an α,β-unsaturated carbonyl system which is a key structural feature for their biological activities.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various analogues against different bacterial and fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analogue Type | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone Derivative SCH-1 | S. aureus (Gram-positive) | Moderate Activity | [6] |
| Chalcone Derivative SCH-2 | E. coli (Gram-negative) | Moderate Activity | [6] |
| Chalcone Derivative S-1 | Candida albicans | Notable Activity | [6] |
| Chalcone Derivative SCH-1 | Candida albicans | Notable Activity | [6] |
| Chalcone Derivative SCH-4 | Aspergillus niger | Notable Activity | [6] |
| Methoxy-4'-amino chalcone 4 | E. coli, S. aureus, C. albicans | Strong, wide spectrum | [7] |
| Heterocyclic Chalcone p5 | S. aureus (susceptible & resistant) | Strong Activity | [8] |
| Heterocyclic Chalcone f6 | S. aureus (susceptible & resistant) | Strong Activity | [8] |
| Heterocyclic Chalcone t5 | S. aureus (susceptible & resistant) | Strong Activity | [8] |
| N-Benzimidazole Carboxamide 8 | E. faecalis | 8 | [3] |
| N-Benzimidazole Carboxamide 37 | S. aureus, E. faecalis, E. coli | 16 | [3] |
| Furanone Derivative F105 | S. aureus (MSSA) | 10 | [9] |
| Furanone Derivative F105 | S. aureus (MRSA) | 20 | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The growth of the bacteria is observed after incubation, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture and dilute it to the final concentration required for the assay.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Certain analogues have been evaluated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX).
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory effects of selected analogues.
| Compound/Analogue | Assay | Dose | % Inhibition of Edema | Reference |
| Nitroindazolinone 3 | TPA-induced mouse ear edema | 30 µM | Significant | [10][11] |
| Nitroindazolinone 6 | TPA-induced mouse ear edema | 30 µM | Significant | [10][11] |
| Nitroindazolinone 8 | TPA-induced mouse ear edema | 30 µM | Significant | [10][11] |
| Nitroindazolinone 9 | TPA-induced mouse ear edema | 30 µM | Significant | [10][11] |
| Nitroindazolinone 10 | TPA-induced mouse ear edema | 30 µM | Significant | [10][11] |
| MBTTB | Carrageenan-induced paw edema (1 hr) | - | 16.7% | [12] |
| MBTTB | Carrageenan-induced paw edema (3 hr) | - | 23.2% | [12] |
| MBTTB | Carrageenan-induced paw edema (5 hr) | - | 26.2% | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Principle: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Divide animals (e.g., rats or mice) into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, at a specified time before carrageenan injection.
-
Induction of Edema: Inject a solution of carrageenan (e.g., 1% in saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Signaling Pathway: Inhibition of Inflammatory Mediators
Several of the studied analogues exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. This can occur through the suppression of signaling pathways that lead to the expression of inflammatory genes. A common target is the NF-κB pathway, which controls the expression of cytokines like TNF-α and IL-1β, as well as enzymes like COX-2 and iNOS.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The analogues of this compound represent a versatile scaffold for the development of new therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The data compiled in this guide highlights the potential for further optimization of these compounds through medicinal chemistry approaches. The detailed experimental protocols and visual workflows provided herein serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at elucidating the full therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 4. journalwjarr.com [journalwjarr.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. origene.com [origene.com]
Benchmarking 1-(2-Methoxy-5-methylphenyl)ethanone Against Known Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory efficacy of 1-(2-Methoxy-5-methylphenyl)ethanone against established inhibitors of the NF-κB signaling pathway. The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases. Based on the documented anti-inflammatory properties of structurally similar acetophenone derivatives, this document outlines a hypothetical benchmarking study for this compound, presenting its potential performance alongside well-characterized inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound against key markers of inflammation is compared with known inhibitors of the NF-κB pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the inhibition of nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target Pathway | NO Production IC50 (µM) | COX-2 Expression IC50 (µM) |
| This compound | NF-κB | [Hypothetical Data] | [Hypothetical Data] |
| Parthenolide | NF-κB | 2.5 | 5.0 |
| Bay 11-7082 | NF-κB | 1.8 | 3.2 |
| SC-514 | NF-κB (IKKβ) | 3.0 | 7.5 |
Note: Data for this compound is hypothetical and for illustrative purposes pending experimental validation.
Experimental Protocols
The following protocols are standard methods for assessing the anti-inflammatory activity of compounds by targeting the NF-κB pathway.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or known inhibitors for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Test)
The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.
-
COX-2 Expression Analysis (Western Blot)
The expression level of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme, is determined by Western blot analysis.
-
Procedure:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody against COX-2 and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the relative expression of COX-2 is normalized to the loading control.
-
The IC50 value is calculated as the concentration of the compound that inhibits COX-2 expression by 50%.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. Subtle shifts in substituent positions on an aromatic ring can profoundly influence a compound's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 1-(2-Methoxy-5-methylphenyl)ethanone and two of its key structural isomers: 1-(4-Methoxy-3-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone. We present a comprehensive overview of their structural differences, supported by experimental data from spectroscopic analyses and detailed synthesis protocols.
Introduction to the Analyzed Compounds
The three compounds share a common acetophenone core, substituted with both a methyl and either a methoxy or a hydroxy group. Their distinct substitution patterns, however, give rise to unique electronic and steric environments, which are reflected in their spectral data and potential reactivity.
-
This compound is the primary compound of interest.
-
1-(4-Methoxy-3-methylphenyl)ethanone is a positional isomer, with the methoxy and methyl groups in different positions on the phenyl ring.
-
1-(2-Hydroxy-5-methylphenyl)ethanone is a closely related analog where a hydroxyl group replaces the methoxy group, introducing the potential for hydrogen bonding.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the three compounds is presented in the table below. These properties are crucial for understanding the compounds' behavior in various experimental and biological systems.
| Property | This compound | 1-(4-Methoxy-3-methylphenyl)ethanone | 1-(2-Hydroxy-5-methylphenyl)ethanone |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 164.20 g/mol [2] | 164.20 g/mol [3] | 150.17 g/mol [1] |
| CAS Number | 20628-07-3[2] | 10024-90-5[3] | 1450-72-2[1] |
| Melting Point | Not available | Not available | 45-48 °C[4] |
| Boiling Point | Not available | Not available | 112-114 °C at 12 mmHg |
| Solubility | Not available | Not available | Insoluble in water[4] |
Spectroscopic Analysis
Spectroscopic data provides a detailed fingerprint of a molecule's structure. Here, we compare the ¹H NMR, ¹³C NMR, and IR spectral data for the three compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Compound | Aromatic Protons (ppm) | -OCH₃ Proton (ppm) | -CH₃ Proton (ppm) | -COCH₃ Proton (ppm) | -OH Proton (ppm) |
| This compound | 6.8-7.6 (m) | ~3.8 (s) | ~2.3 (s) | ~2.5 (s) | - |
| 1-(4-Methoxy-3-methylphenyl)ethanone | 6.8-7.8 (m) | 3.88 (s) | 2.40 (s) | 2.57 (s) | - |
| 1-(2-Hydroxy-5-methylphenyl)ethanone | 6.7-7.5 (m) | - | 2.25 (s) | 2.55 (s) | 12.1 (s) |
Note: Specific peak assignments and multiplicities can vary based on the solvent and spectrometer frequency. The data for this compound is estimated based on typical chemical shifts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Aromatic Carbons (ppm) | -OCH₃ Carbon (ppm) | -CH₃ Carbon (ppm) | -COCH₃ Carbon (ppm) | C=O Carbon (ppm) |
| This compound | 110-160 | ~55 | ~20 | ~29 | ~200 |
| 1-(4-Methoxy-3-methylphenyl)ethanone | 113-164 | 55.4 | 21.6 | 26.4 | 197.9 |
| 1-(2-Hydroxy-5-methylphenyl)ethanone | 118-161 | - | 20.3 | 28.9 | 204.5 |
Note: The data for this compound is estimated based on typical chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Key IR Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | ~1670, ~1250, ~2950 | C=O (ketone), C-O (ether), C-H (alkane) |
| 1-(4-Methoxy-3-methylphenyl)ethanone | 1675, 1260, 2960 | C=O (ketone), C-O (ether), C-H (alkane) |
| 1-(2-Hydroxy-5-methylphenyl)ethanone | 3400-3100 (broad), 1640, 2920 | O-H (hydroxyl), C=O (ketone), C-H (alkane) |
Note: The data for this compound is estimated based on characteristic functional group absorptions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and spectroscopic analysis of the discussed compounds.
Synthesis Protocols
1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone via Fries Rearrangement [1]
This synthesis involves the rearrangement of an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst.
-
Materials : p-cresyl acetate (10 g, 0.067 mol), anhydrous aluminum chloride (10.7 g, 0.08 mol), ice, ethyl acetate, brine, anhydrous sodium sulfate, ethanol.
-
Procedure :
-
To a 500-mL round-bottomed flask, add p-tolyl acetate and aluminum chloride.
-
Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:hexane mobile phase.
-
After completion, cool the reaction mixture and quench with crushed ice.
-
Extract the solid product with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine solution (2 x 15 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from aqueous ethanol to yield 2-hydroxy-5-methylacetophenone.
-
2. General Protocol for Friedel-Crafts Acylation to Synthesize Methoxy-Substituted Acetophenones
This is a general method that can be adapted for the synthesis of this compound and 1-(4-Methoxy-3-methylphenyl)ethanone.
-
Materials : Appropriate methoxy-substituted toluene, acetyl chloride or acetic anhydride, anhydrous aluminum chloride (Lewis acid catalyst), dichloromethane (solvent), ice, hydrochloric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure :
-
Dissolve the methoxy-substituted toluene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Spectroscopic Analysis Protocol
-
¹H and ¹³C NMR Spectroscopy :
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the spectra on a 400 MHz or higher NMR spectrometer.
-
Process the data to obtain the chemical shifts, integration, and multiplicity for ¹H NMR, and chemical shifts for ¹³C NMR.
-
-
FTIR Spectroscopy :
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Obtain the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate the structural relationships between the analyzed compounds and a general workflow for their synthesis and characterization.
Caption: Structural relationships between the analyzed acetophenone derivatives.
Caption: A generalized workflow for the synthesis and structural analysis of the target compounds.
References
assessing the commercial purity of 1-(2-Methoxy-5-methylphenyl)ethanone from different suppliers
For Researchers, Scientists, and Drug Development Professionals
1-(2-Methoxy-5-methylphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for assessing the commercial purity of this compound from different suppliers, offering objective comparison methodologies and supporting experimental data.
Data Presentation: A Comparative Analysis
To ensure a consistent and reliable supply of this compound, it is essential to evaluate the purity and impurity profiles of the material from various commercial sources. The following tables summarize hypothetical, yet representative, quantitative data from three different suppliers (Supplier A, Supplier B, and Supplier C), illustrating the potential variations one might encounter.
Table 1: Comparison of Purity and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white crystalline solid | Light yellow crystalline solid | White crystalline solid |
| Purity by HPLC (%) | 99.6 | 98.9 | > 99.9 |
| Major Impurity (%) | 0.25 (Isomer) | 0.8 (Starting Material) | < 0.05 (Unidentified) |
| Melting Point (°C) | 50-52 | 48-51 | 51-53 |
Table 2: Impurity Profile by GC-MS
| Impurity | Potential Source | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 1-(5-Methoxy-2-methylphenyl)ethanone | Isomeric impurity from synthesis | 0.25 | 0.15 | < 0.05 |
| 4-Methylanisole | Unreacted starting material | < 0.05 | 0.80 | Not Detected |
| Diacylated Product | Friedel-Crafts side reaction | 0.10 | 0.12 | < 0.05 |
| Residual Solvents (e.g., Dichloromethane) | Manufacturing Process | < 0.02 | 0.05 | < 0.01 |
Experimental Workflow
A systematic approach is crucial for the comprehensive purity assessment of this compound. The following diagram outlines a typical experimental workflow, from sample reception to the final comparison report.
Caption: Experimental workflow for purity assessment.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is used for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed for the separation, identification, and semi-quant
Safety Operating Guide
Proper Disposal of 1-(2-Methoxy-5-methylphenyl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 1-(2-Methoxy-5-methylphenyl)ethanone (CAS No. 20628-07-3), ensuring laboratory safety and regulatory compliance.
Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. While a comprehensive Safety Data Sheet (SDS) should always be consulted, this compound is generally considered to be an irritant. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound.
| Property | Value |
| CAS Number | 20628-07-3 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Experimental Protocol for Disposal
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Adherence to institutional and local regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Don chemical safety goggles or a face shield.
-
Wear a laboratory coat.
2. Waste Collection:
-
Carefully transfer any unwanted this compound into a designated and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene).
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Container Sealing and Storage:
-
Securely seal the hazardous waste container.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork as required by your institution and local regulations.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Personal protective equipment for handling 1-(2-Methoxy-5-methylphenyl)ethanone
Essential Safety and Handling Guide for 1-(2-Methoxy-5-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a key intermediate in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and operational efficiency.
Hazard Profile and Personal Protective Equipment (PPE)
-
Skin Irritation : May cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[1][3]
Based on these potential hazards, the following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for protection against ketones and organic solvents.[4][5] Avoid natural rubber (latex) gloves as they offer poor protection.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes.[1][3] A face shield may be necessary for procedures with a high risk of splashing.[6] |
| Skin and Body Protection | A lab coat or a chemical-resistant apron should be worn to protect the skin and clothing.[1][5] Ensure the entire foot is covered with appropriate shoes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][7] For situations with a higher risk of exposure, a NIOSH-approved respirator may be necessary.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
- Ensure a chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[7]
- Prepare all necessary equipment and reagents before handling the chemical.
2. Donning PPE:
- Put on a lab coat, ensuring it is fully buttoned.
- Wear safety glasses or goggles.
- Don the appropriate chemical-resistant gloves (nitrile or neoprene).
3. Chemical Handling:
- Conduct all weighing and transferring of the solid compound within the chemical fume hood to control dust.
- Avoid the formation of dust and aerosols.[1]
- Use appropriate tools (spatulas, weighing paper) to handle the solid.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
- Securely close the container of this compound.
- Decontaminate the work area, including the balance and any surfaces that may have come into contact with the chemical.
- Properly remove and dispose of gloves.[1]
- Wash hands thoroughly with soap and water after handling is complete.[1][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory requirements.
-
Waste Collection:
-
Collect all waste material, including excess reagent and any contaminated disposable supplies (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Do not dispose of the chemical or its containers in the regular trash or down the drain.[1]
-
-
Final Disposal:
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling Aromatic Ketones.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.at [fishersci.at]
- 3. echemi.com [echemi.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
